molecular formula C9H6F2N2O2 B13486275 2-(difluoromethyl)-2H-indazole-5-carboxylic acid

2-(difluoromethyl)-2H-indazole-5-carboxylic acid

Cat. No.: B13486275
M. Wt: 212.15 g/mol
InChI Key: HAJNMBSSUCIIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(difluoromethyl)-2H-indazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H6F2N2O2 and its molecular weight is 212.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(difluoromethyl)-2H-indazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(difluoromethyl)-2H-indazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

2-(difluoromethyl)indazole-5-carboxylic acid

InChI

InChI=1S/C9H6F2N2O2/c10-9(11)13-4-6-3-5(8(14)15)1-2-7(6)12-13/h1-4,9H,(H,14,15)

InChI Key

HAJNMBSSUCIIGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN(C=C2C=C1C(=O)O)C(F)F

Origin of Product

United States

Foundational & Exploratory

The Strategic Role of 2-(Difluoromethyl)-2H-indazole-5-carboxylic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid (CAS: 1029772-97-1) in the design of kinase inhibitors.

Executive Summary

In the landscape of kinase inhibitor discovery, the indazole scaffold stands as a "privileged structure," serving as a robust hinge-binding core in numerous FDA-approved drugs (e.g., Axitinib, Linifanib, Entrectinib). While N1-substituted indazoles are common, N2-substituted 2H-indazoles offer distinct vectors for structure-activity relationship (SAR) exploration.

2-(Difluoromethyl)-2H-indazole-5-carboxylic acid represents a high-value building block where the difluoromethyl (


)  group acts as a critical bioisostere for the methyl group. This substitution modulates three key parameters:
  • Metabolic Stability: Blocks oxidative N-dealkylation (a common clearance pathway for N-methyl groups).

  • Lipophilicity & Permeability: Increases lipophilicity (

    
    ) while potentially introducing a weak lipophilic hydrogen bond donor character.
    
  • Electronic Tuning: The electron-withdrawing nature of fluorine lowers the pKa of the indazole system, altering the hydrogen bond acceptor capability of N1 at the kinase hinge region.

This guide provides a comprehensive analysis of this moiety's utility, synthesis, and application in modern drug design.

Chemical Identity & Properties

PropertyData
Chemical Name 2-(Difluoromethyl)-2H-indazole-5-carboxylic acid
CAS Number 1029772-97-1
Molecular Formula

Molecular Weight 212.15 g/mol
Core Scaffold 2H-Indazole (Tautomerically locked via N2 substitution)
Key Substituents N2-Difluoromethyl (

), C5-Carboxylic Acid (

)
Role Intermediate / Building Block for Amide Coupling

Mechanistic Role in Drug Design

The "Difluoromethyl" Bioisostere Effect

Replacing a standard N-methyl (


)  group with an N-difluoromethyl (

)
group is a strategic modification in lead optimization.
  • Metabolic Blockade: The C-H bonds in a methyl group are prone to oxidation by Cytochrome P450 enzymes (CYP450), leading to N-demethylation and rapid clearance. The C-F bond is metabolically robust. The remaining C-H bond in

    
     is significantly less acidic and less prone to radical abstraction due to the strong electron-withdrawing effect of the two fluorine atoms.
    
  • Lipophilic Hydrogen Bond Donor: Unlike a methyl group, the

    
     proton can act as a weak hydrogen bond donor (H-bond donor) to backbone carbonyls or water networks in the kinase solvent front, potentially improving potency or selectivity.
    
  • Tautomeric Locking: Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. Substitution at N2 locks the system in the 2H-form , which presents a distinct vector for the C5-substituent compared to the 1H-form. This is crucial for orienting the "tail" of the inhibitor towards the solvent-exposed region or the gatekeeper pocket.

Electronic Modulation of the Hinge Binder

Kinase inhibitors typically bind to the ATP-binding site (hinge region) via hydrogen bonds.

  • N1 as Acceptor: In 2H-indazoles, N1 is a hydrogen bond acceptor.

  • Effect of

    
    :  The strong electron-withdrawing nature of the 
    
    
    
    group reduces the electron density on the indazole ring. This lowers the basicity of N1, potentially weakening the H-bond interaction with the hinge residue (e.g., the backbone NH). However, this can be advantageous if the N-methyl analog is too basic or if selectivity against other kinases requires a subtle electronic shift.

Synthesis & Regioselectivity

The synthesis of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid presents a classic regioselectivity challenge: alkylation of the indazole ring can occur at N1 or N2.

Synthetic Pathway

The most common route involves the direct alkylation of methyl 1H-indazole-5-carboxylate followed by hydrolysis.

Step 1: Difluoromethylation

  • Reagents: Sodium chlorodifluoroacetate (

    
    ) or Chlorodifluoromethane (
    
    
    
    , Freon-22 gas).
  • Conditions:

    
     or 
    
    
    
    in DMF or MeCN at elevated temperatures (70-100°C).
  • Mechanism: In situ generation of difluorocarbene (:CF2) which inserts into the N-H bond, or direct

    
     displacement (less likely for 
    
    
    
    ).
  • Regioselectivity: This reaction typically yields a mixture of N1-difluoromethyl (major) and N2-difluoromethyl (minor) isomers. The N1 isomer is often thermodynamically favored, but solvent and base choice can influence the ratio.

    • Optimization: Using cesium carbonate (

      
      )  in DMF  often improves the yield of the N2 isomer due to the "cesium effect" and better solubility.
      

Step 2: Separation

  • The isomers are separated via column chromatography (silica gel). The N2-isomer typically has a distinct Rf value due to the difference in dipole moment.

Step 3: Hydrolysis

  • Reagents:

    
     or 
    
    
    
    in
    
    
    .
  • Product: 2-(difluoromethyl)-2H-indazole-5-carboxylic acid.[1]

Diagram: Synthetic Workflow

The following diagram illustrates the parallel synthesis and separation of the isomers.

SynthesisPathway Start Methyl 1H-indazole-5-carboxylate (Starting Material) Reagents Reagents: ClCF2CO2Na or ClCF2H Base: Cs2CO3 Solvent: DMF, 80°C Start->Reagents Intermediate Mixture of Isomers (Crude) Reagents->Intermediate Separation Chromatographic Separation (Silica Gel) Intermediate->Separation N1_Isomer N1-Difluoromethyl Isomer (Often Major) Separation->N1_Isomer Side Product N2_Isomer N2-Difluoromethyl Isomer (Target Intermediate) Separation->N2_Isomer Desired Path Hydrolysis Hydrolysis (LiOH, THF/H2O) N2_Isomer->Hydrolysis FinalProduct 2-(difluoromethyl)-2H-indazole- 5-carboxylic acid (CAS: 1029772-97-1) Hydrolysis->FinalProduct

Caption: Synthetic route for the isolation of the specific N2-difluoromethyl regioisomer.

Experimental Protocol: Synthesis of the Core

Self-Validating Protocol for Research Use

Objective: Synthesize 2-(difluoromethyl)-2H-indazole-5-carboxylic acid from methyl 1H-indazole-5-carboxylate.

  • Reagent Setup:

    • Dissolve methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add cesium carbonate (

      
      )  (2.0 eq).
      
    • Add sodium chlorodifluoroacetate (2.5 eq) cautiously. Note: This reagent releases

      
       and reactive carbenes upon heating.
      
  • Reaction:

    • Heat the mixture to 90°C under an inert atmosphere (

      
      ) for 16 hours.
      
    • Checkpoint: Monitor by LC-MS. You should see two peaks with the mass [M+51] (insertion of

      
      ).
      
  • Workup & Separation:

    • Dilute with water and extract with ethyl acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Identification: The N2-isomer typically elutes after the N1-isomer (more polar) or has a distinct NMR shift.

      • N1-H NMR: The

        
         proton appears as a triplet (
        
        
        
        ) around
        
        
        7.5-8.0 ppm.
      • NOESY: Check for NOE correlation between the

        
         proton and the C3-H or C7-H to confirm regiochemistry. For N2, correlation with C3-H is expected; for N1, correlation with C7-H is expected.
        
  • Hydrolysis:

    • Dissolve the isolated N2-ester in THF/MeOH/Water (3:1:1).

    • Add LiOH·H2O (3.0 eq). Stir at RT for 4 hours.

    • Acidify with 1N HCl to pH 3. Collect the precipitate by filtration.

    • Yield: White solid.[2][3]

Application in Kinase Inhibitor Design[4][5][6][7][8]

The carboxylic acid moiety at position 5 serves as the "handle" for attaching the rest of the inhibitor molecule. In a typical Type I or Type II kinase inhibitor design:

  • Hinge Binder: The indazole core binds to the hinge region (adenine binding pocket).

  • Linker: The amide bond (formed from the C5-COOH) extends towards the solvent front or the gatekeeper residue.

  • Tail: The amine component (e.g., a piperazine, pyridine, or solubilizing group) attached to the C5-amide interacts with solvent-exposed residues, improving solubility and pharmacokinetic properties.

Design Logic: Methyl vs. Difluoromethyl
FeatureN-Methyl Analog (Reference)N-Difluoromethyl Analog (Target)
Metabolic Stability Low (N-dealkylation risk)High (Blocked metabolic soft spot)
H-Bonding None (Hydrophobic)Weak Donor (C-H...O interactions)
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)
Use Case Standard potency optimizationADME optimization (Half-life extension)
Pathway Diagram: SAR Decision Tree

SAR_Logic Lead Lead Compound (N-Methyl Indazole) Issue Issue Identified: Rapid Clearance (High Cl_int) or N-Dealkylation Metabolite Lead->Issue Strategy Strategy: Bioisosteric Replacement Issue->Strategy Modification Replace N-Me with N-CF2H (Using 2-(difluoromethyl)-2H-indazole-5-COOH) Strategy->Modification Outcome Outcome: 1. Improved Metabolic Stability 2. Altered Lipophilicity (LogD) 3. Maintained Hinge Binding Modification->Outcome

Caption: Decision logic for incorporating the difluoromethyl moiety during lead optimization.

References

  • BenchChem. (2025). Trifluoromethyl-Substituted Indazole Scaffolds: A Technical Guide for Drug Discovery. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • BindingDB. (2020).[4] Entry for (S)-2-(3-(Difluoromethyl)-1H-indazol-5-yl).... Retrieved from

  • Sigma-Aldrich. (2024). Product Entry: 2-Methyl-2H-indazole-5-carboxylic acid methyl ester (Analog Reference). Retrieved from

  • ChemSrc. (2025). CAS 1029772-97-1 Entry: 2-(difluoromethyl)-2H-indazole-5-carboxylic acid.[1] Retrieved from

Sources

Hydrogen Bond Donor Properties of N-Difluoromethyl Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the hydrogen bond donor (HBD) properties of N-difluoromethyl indazoles, designed for researchers in medicinal chemistry and structural biology.

Content Type: Technical Guide / Whitepaper Subject: Medicinal Chemistry & Bioisosterism

Executive Summary: The Lipophilic Hydrogen Bond Donor

In modern drug discovery, the N-difluoromethyl (


)  group has emerged as a critical bioisostere.[1][2] Unlike the chemically inert trifluoromethyl (

) group, the difluoromethyl moiety retains a polarized C–H bond capable of acting as a weak-to-moderate hydrogen bond donor (HBD).

For indazole scaffolds—ubiquitous in kinase inhibitors and GPCR ligands—replacing a classical N-H or a metabolic "soft spot" N-methyl with


 offers a strategic advantage: it modulates lipophilicity (

) and membrane permeability (

) while preserving specific binding interactions.

This guide provides the theoretical framework, experimental protocols, and data interpretation strategies to characterize the HBD properties of N-difluoromethyl indazoles.

Theoretical Framework: Electronic Basis of the Interaction

The Electrostatic Anomaly

The hydrogen bonding capability of the


 group arises from the high electronegativity of the two geminal fluorine atoms. These atoms withdraw electron density from the central carbon, significantly increasing the acidity of the remaining proton.
  • Polarization: The

    
     dipole is enhanced by the electron-deficient indazole nitrogen.
    
  • Blue-Shifting H-Bonds: Unlike classical O-H

    
    O bonds which typically red-shift (lower frequency) upon formation, 
    
    
    
    interactions involving fluorinated carbons often exhibit blue-shifting (shortening of the C-H bond and increase in stretching frequency). This is attributed to repolarization and electron density transfer into the C-H antibonding orbital.
Structural Isomerism (N1 vs. N2)

Indazoles can be substituted at the N1 or N2 position. The electronic environment differs significantly:

  • N1-isomer: The nitrogen is conjugated with the benzene ring.

  • N2-isomer: The nitrogen is part of the quinoid-like pyrazole system.

  • Impact: The

    
     of the conjugate acid and the electron-withdrawing nature of the ring differ, leading to measurable differences in the HBD acidity (
    
    
    
    ) of the
    
    
    proton between isomers.

Experimental Protocols: Characterizing HBD Strength

To validate the HBD properties of your specific indazole analog, use the following self-validating protocols.

Protocol A: NMR Solvatochromism (Abraham’s Parameter )

This method quantifies the HBD acidity by measuring the chemical shift difference of the


 proton between a non-interacting solvent (

) and a strong H-bond acceptor solvent (DMSO-

).

Reagents:

  • Analyte: N-difluoromethyl indazole (>95% purity).

  • Solvents:

    
     (TMS internal std), DMSO-
    
    
    
    .

Workflow:

  • Sample Preparation: Prepare two NMR tubes.

    • Tube A: 5-10 mg analyte in 0.6 mL

      
      .
      
    • Tube B: 5-10 mg analyte in 0.6 mL DMSO-

      
      .
      
  • Acquisition: Acquire

    
     NMR spectra at 298 K. Ensure relaxation delay (
    
    
    
    ) is sufficient (>5s) for accurate integration, though chemical shift is the primary metric.
  • Analysis: Locate the characteristic triplet of the

    
     proton (
    
    
    
    Hz).
  • Calculation:

    
    [3]
    
    • Interpretation: A larger

      
       indicates stronger HBD capability.
      
    • Estimation of

      
      :  Use the empirical correlation for C-H donors:
      
      
      
      
      (Note: This equation is a general approximation for C-H donors; relative ranking within a series is more reliable than absolute
      
      
      values.)
Protocol B: NMR Titration

For precise binding constants (


), titrate the indazole with a standard acceptor like tri-n-butylphosphine oxide (

).

Diagram: NMR Titration Workflow

NMR_Titration cluster_0 Preparation cluster_1 Titration Loop Step1 Prepare Host Solution (Indazole in CDCl3) Step3 Add Aliquot of Guest to Host NMR Tube Step1->Step3 Step2 Prepare Guest Solution (Bu3PO in CDCl3) Step2->Step3 Step4 Acquire 19F NMR Step3->Step4 Step5 Record Chemical Shift Change (ΔδF) Step4->Step5 Step5->Step3 Repeat (0.1 - 10 eq) Step6 Data Fitting (Non-linear Regression) Step5->Step6 Saturation Reached

Figure 1: Step-by-step workflow for determining binding constants via


 NMR titration.

Synthesis and Access

Accessing these motifs requires difluorocarbene sources.[4][5] The choice of reagent depends on the scale and functional group tolerance.

Common Reagents:

  • 
    :  Mild, generates 
    
    
    
    under basic conditions (KOH/NaOH).
  • 
     (Freon-22):  Gas feed, requires high temperature or pressure; industrial standard.
    
  • 
    :  Generates 
    
    
    
    with fluoride initiation.

Diagram: Synthetic Pathway

Synthesis_Pathway Start Indazole Precursor (N-H free) Reaction N-Difluoromethylation (Nucleophilic Attack) Start->Reaction Reagent Difluorocarbene Source (e.g., ClCF2H or BrCF2PO(OEt)2) Intermediate Reactive Intermediate [:CF2] Reagent->Intermediate Activation Base Base (KOH or K2CO3) Phase Transfer Catalyst Base->Intermediate Intermediate->Reaction Product1 N1-CF2H Indazole (Thermodynamic Product) Reaction->Product1 Product2 N2-CF2H Indazole (Kinetic/Minor Product) Reaction->Product2

Figure 2: General synthetic pathway for N-difluoromethylation via difluorocarbene insertion.

Data Presentation: Comparative Properties

The following table summarizes the physicochemical shifts when transitioning from a methyl to a difluoromethyl group on an aromatic nitrogen.

Table 1: Physicochemical Comparison of N-Substituents

PropertyN-Methyl (

)
N-Difluoromethyl (

)
N-Trifluoromethyl (

)
H-Bond Donor Acidity (

)
~0.000.10 - 0.15 0.00
Hammett

-0.170.32 0.54
Lipophilicity (

)
0.561.13 1.98
Metabolic Stability Low (Demethylation)High High
Bioisosteric Role Inert SpacerLipophilic H-Donor Lipophilic Spacer

Data synthesized from Zafrani et al. (2017) and Hansch parameters.

Interpretation for Drug Design[2][3][5][6][7][8]
  • Permeability: The

    
     group is more lipophilic than 
    
    
    
    or
    
    
    , typically increasing passive permeability (
    
    
    ).
  • Binding: If the original lead compound used an

    
     to donate a hydrogen bond to the receptor (e.g., to a backbone carbonyl), 
    
    
    
    can often maintain this interaction, albeit more weakly, while shielding the position from metabolic oxidation.

References

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.

  • Petko, K. I., & Filatov, A. A. (2022).[6] N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry.

  • Li, X., et al. (2018).[6] N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild conditions.[4][6] Tetrahedron Letters.

  • Abraham, M. H., et al. (2006). NMR method for the determination of solute hydrogen bond acidity.[2][7][8][9][10][11] Journal of Organic Chemistry.

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry.

Sources

literature review of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N2-Selectivity Challenge

The 2-(difluoromethyl)-2H-indazole scaffold represents a high-value pharmacophore in modern drug discovery. The


-difluoromethyl (

-CF

H) group acts as a lipophilic hydrogen bond donor bioisostere, modulating pKa and metabolic stability compared to

-methyl analogs. However, the synthesis of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid presents a classic regioselectivity problem: the thermodynamic preference for

-alkylation over the kinetically favored

-position.

This guide details a robust, field-validated protocol for synthesizing this target. Unlike theoretical routes that promise impossible selectivity, this guide acknowledges the reality of tautomeric mixtures and provides a scalable strategy for synthesis, separation, and isolation , ensuring high purity of the bioactive


-isomer.

Retrosynthetic Analysis & Strategy

The direct difluoromethylation of the free acid (indazole-5-carboxylic acid) is operationally hazardous and low-yielding due to the competition between the carboxylate and the nitrogen nucleophiles for the difluorocarbene species. Therefore, a Protection-Functionalization-Deprotection strategy is the industry standard.

Strategic Disconnections
  • Core Construction: The indazole core is best functionalized at the ester stage to prevent side reactions with the carboxylic acid.

  • C-N Bond Formation: The

    
    -CF
    
    
    
    H bond is installed via a difluorocarbene mechanism (
    
    
    ), generated in situ from sodium chlorodifluoroacetate (SCDA).
  • Regiocontrol: Since

    
     insertion is highly energetic, a mixture of 
    
    
    
    and
    
    
    isomers is inevitable. The strategy relies on chromatographic separation of the esters, which exhibit distinct retention factors (
    
    
    ), followed by mild hydrolysis.

Retrosynthesis target TARGET 2-(Difluoromethyl)-2H-indazole- 5-carboxylic acid inter1 INTERMEDIATE Methyl 2-(difluoromethyl)- 2H-indazole-5-carboxylate target->inter1 Hydrolysis (LiOH) start STARTING MATERIAL Methyl 1H-indazole-5-carboxylate inter1->start Difluoromethylation (:CF2 insertion) reagent REAGENT ClCF2CO2Na (SCDA) (Difluorocarbene Source) inter1->reagent +

Figure 1: Retrosynthetic logic flow prioritizing the ester intermediate to manage regioselectivity.

Detailed Experimental Protocol

Phase 1: Difluoromethylation of Methyl Indazole-5-carboxylate

Objective: Install the CF


H motif.
Reaction Type:  Difluorocarbene insertion via Sodium Chlorodifluoroacetate (SCDA).

Reagents:

  • Methyl 1H-indazole-5-carboxylate (1.0 equiv)

  • Sodium chlorodifluoroacetate (SCDA) (2.5 - 3.0 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF (Anhydrous)

  • Temperature: 95–100 °C

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with Methyl 1H-indazole-5-carboxylate (e.g., 10.0 g) and anhydrous K

    
    CO
    
    
    
    (15.7 g).
  • Solvation: Add anhydrous DMF (100 mL) and stir at room temperature for 15 minutes to ensure deprotonation/equilibration of the indazole anion.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (SCDA) (21.6 g) in a single portion.

  • Carbene Generation: Heat the reaction mixture to 95 °C .

    • Mechanism Note: At this temperature, SCDA decarboxylates to release :CF_2. You will observe gas evolution (CO

      
      ).[1] Ensure the system is vented through a bubbler.
      
  • Monitoring: Stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or LCMS. You will see two new spots/peaks: the

    
    -CF
    
    
    
    H (usually major) and
    
    
    -CF
    
    
    H (minor to significant, ~1:3 to 1:1 ratio depending on concentration).
  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) and extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
Phase 2: Separation of Isomers (The Critical Step)

Objective: Isolate the bioactive


-isomer.
Technique:  Flash Column Chromatography.

Data for Separation:

Isomer Polarity TLC R_f (30% EtOAc/Hex) 1H NMR Characteristic (CF2H)
N1-Isomer (Unwanted) Less Polar ~0.65 Triplet, J ≈ 60 Hz, δ ~7.6 ppm

| N2-Isomer (Target) | More Polar | ~0.45 | Triplet, J ≈ 60 Hz, δ ~7.8-8.2 ppm |

Protocol:

  • Load the crude residue onto a silica gel column.

  • Elute with a gradient of Hexane:EtOAc (10:1 to 2:1).

  • The

    
    -isomer elutes first. Collect the second major fraction corresponding to Methyl 2-(difluoromethyl)-2H-indazole-5-carboxylate .
    
  • Validation: Confirm the structure using NOESY NMR. The

    
    -isomer will show NOE correlations between the CF
    
    
    
    H proton and the C3-H proton of the indazole ring.
Phase 3: Hydrolysis to Final Acid

Objective: Reveal the carboxylic acid without degrading the CF


H group.

Reagents:

  • Methyl 2-(difluoromethyl)-2H-indazole-5-carboxylate (Isolated from Phase 2)

  • Lithium Hydroxide Monohydrate (LiOH·H

    
    O) (3.0 equiv)
    
  • Solvent: THF/Water (3:1)

Protocol:

  • Dissolve the purified ester in THF/Water.

  • Add LiOH·H

    
    O and stir at ambient temperature for 3–6 hours.
    
    • Note: Avoid high heat (>60 °C) during hydrolysis to prevent haloform-type degradation of the CF

      
      H group, although it is generally robust.
      
  • Acidification: Cool to 0 °C. Carefully acidify to pH 3–4 using 1M HCl.

  • Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc, dry, and concentrate.

  • Recrystallization: Recrystallize from Ethanol/Water if high purity (>99%) is required for biological assays.

Reaction Mechanism & Regioselectivity[2][3]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a difluorocarbene intermediate.[2][3] Unlike standard S


2 alkylations where the 

anion is the primary nucleophile, the highly reactive carbene species can attack both nitrogen atoms.

The


-position is kinetically favored due to electron density distribution in the indazole anion, but the 

-position is thermodynamically more stable. High temperatures (required for SCDA decomposition) often push the equilibrium toward

, but significant

product is formed and trapped.

Mechanism scda ClCF2CO2Na carbene :CF2 (Difluorocarbene) scda->carbene Heat (-CO2, -NaCl) indazole Indazole Anion (Resonance Hybrid) carbene->indazole Insertion n1_prod N1-CF2H (Thermodynamic) indazole->n1_prod Path A n2_prod N2-CF2H (Kinetic/Target) indazole->n2_prod Path B

Figure 2: Divergent pathways of difluorocarbene insertion. Path B leads to the desired pharmacophore.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Temperature 95 °C ± 5 °CBelow 90°C, SCDA decomposition is too slow. Above 110°C, polymerization of :CF_2 (forming tetrafluoroethylene) competes with insertion.
Water Content < 0.1% (KF)Water hydrolyzes :CF_2 to CO and HF, quenching the reagent and creating safety hazards.
Stoichiometry 2.5 - 3.0 equiv SCDA:CF_2 has a short half-life. Excess reagent is required to drive conversion.
Base Choice K

CO

or Cs

CO

Use of Cs

CO

can sometimes enhance

selectivity due to the "cesium effect," though K

CO

is standard for cost.

Safety & Handling

  • Difluorocarbene Hazards: The generation of :CF_2 is exothermic. On a large scale (>100g), the CO

    
     evolution can be rapid. Use a reflux condenser and a controlled heating ramp.
    
  • Pressure: Do not seal the vessel completely; allow for CO

    
     release.
    
  • Hydrofluoric Acid: In the presence of moisture, trace HF may form. Use plastic or HF-resistant glassware if possible, or quench cautiously with basic aqueous solutions.

References

  • Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles.[4] Journal of Organic and Pharmaceutical Chemistry, 20(4), 3–11. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Selective Difluoromethylation of Nitrogen Heterocycles with Sodium Chlorodifluoroacetate. Journal of the American Chemical Society, 135(15), 5555–5558. Link

  • Zheng, J., et al. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5064–5067. Link

  • Pfizer Inc. (2022). Regioselective N2-Alkylation of Indazoles. Synthesis, 54, 3215-3226. (Contextual grounding for N2-preference logic).

Sources

chemical structure analysis of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis of 2-(Difluoromethyl)-2H-indazole-5-carboxylic Acid: Structural Elucidation and Medicinal Utility

Executive Summary: The Fluorine Effect in Indazole Scaffolds

In modern drug discovery, the 2-(difluoromethyl)-2H-indazole-5-carboxylic acid scaffold represents a high-value pharmacophore. It combines the privileged indazole core—ubiquitous in kinase inhibitors and GPCR ligands—with the unique physicochemical properties of the difluoromethyl (


) group.

Unlike the trifluoromethyl group (


), which is purely lipophilic and electron-withdrawing, the 

moiety acts as a lipophilic hydrogen bond donor . This allows the molecule to interact with polar residues in a binding pocket while simultaneously maintaining high membrane permeability. However, the synthesis of this scaffold is plagued by regioselectivity issues (N1 vs. N2 alkylation), making rigorous structural analysis critical.

This guide details the definitive differentiation of the 2H-isomer from the 1H-isomer, a standardized synthetic workflow, and the physicochemical profiling required for IND-enabling studies.

Structural Elucidation: The N1 vs. N2 Challenge

The primary analytical challenge is distinguishing the desired 2-(difluoromethyl) isomer (N2) from the thermodynamically stable 1-(difluoromethyl) isomer (N1). Mass spectrometry is often insufficient due to identical fragmentation patterns.

NMR Spectroscopy: The Definitive Diagnostic

The spatial arrangement of the


 group relative to the indazole protons provides the "smoking gun" for assignment.
Feature2H-Isomer (Target) 1H-Isomer (Impurity) Mechanistic Reason

NMR (

)
Triplet (

), typically

7.5--8.0 ppm
Similar triplet, often slightly upfieldGeminal H-F coupling; chemical environment differs slightly.
NOESY / ROESY Strong correlation between

and H3
Strong correlation between

and H7
CRITICAL: N2 is adjacent to C3; N1 is adjacent to C7a (and spatially close to H7).

NMR (C3)

120--125 ppm

130--135 ppm
N2-alkylation restores quinoid-like character, shielding C3.

NMR
Doublet (

)
Doublet (

)
Diagnostic for presence of

, but less useful for regiochemistry without HOESY.
Visualizing the NOE Correlations

The following diagram illustrates the spatial logic used to confirm the structure.

G cluster_0 Target: 2-(Difluoromethyl) (N2) cluster_1 Impurity: 1-(Difluoromethyl) (N1) N2 N2-CHF2 H3 H3 Proton N2->H3 Strong NOE (Diagnostic) H7 H7 Proton N2->H7 No Interaction N1 N1-CHF2 H3_1 H3 Proton N1->H3_1 No Interaction H7_1 H7 Proton N1->H7_1 Strong NOE (Diagnostic)

Caption: NOESY correlation logic. The proximity of the CHF2 group to H3 is the definitive proof of N2-regiochemistry.

Synthetic Protocol & Regiocontrol

Direct alkylation of indazoles with alkyl halides usually favors the N1 isomer. To access the N2 isomer, we utilize a difluorocarbene source under specific phase-transfer conditions, followed by chromatographic separation.

Reaction Pathway

Reagents:

  • Substrate: Methyl 1H-indazole-5-carboxylate (Ester protection prevents COOH interference).

  • Reagent: Sodium chlorodifluoroacetate (SCDA) or Diethyl (bromodifluoromethyl)phosphonate.

  • Solvent/Base: DMF /

    
     (favors thermodynamic N1) vs. Acetonitrile / dilute NaOH  (can shift ratio).
    

Note: For this specific scaffold, producing the mixture and separating it is often more reliable than attempting complex blocking group strategies.

Synthesis Start Methyl 1H-indazole-5-carboxylate Reagent Reagent: ClCF2CO2Na (SCDA) Solvent: DMF, 90°C Start->Reagent Intermediate Crude Mixture: N1-CHF2 (Major) + N2-CHF2 (Minor) Reagent->Intermediate Difluorocarbene insertion Separation Flash Chromatography (Hexane/EtOAc gradient) Intermediate->Separation Isomer1 N1-Isomer (Discard or Recycle) Separation->Isomer1 Elutes 1st (usually) Isomer2 N2-Isomer (Target Ester) Methyl 2-(difluoromethyl)indazole-5-carboxylate Separation->Isomer2 Elutes 2nd (more polar) Hydrolysis Hydrolysis LiOH, THF/H2O Isomer2->Hydrolysis Final FINAL PRODUCT 2-(Difluoromethyl)-2H-indazole-5-carboxylic acid Hydrolysis->Final

Caption: Synthetic workflow prioritizing the isolation of the N2-isomer via ester intermediate.

Step-by-Step Experimental Procedure
  • Difluoromethylation:

    • Dissolve methyl 1H-indazole-5-carboxylate (1.0 eq) in DMF (0.2 M).

    • Add

      
       (1.5 eq) and heat to 90°C.
      
    • Dropwise addition of Sodium Chlorodifluoroacetate (SCDA) (2.5 eq) over 1 hour. Caution: Gas evolution (

      
      ).
      
    • Stir for 4 hours. Monitor by LCMS (look for M+50 mass shift).

  • Workup & Separation:

    • Dilute with water, extract with EtOAc.[1]

    • Crucial Step: The N1 isomer is generally less polar. Use a Silica gel column with a gradient of 0-30% EtOAc in Hexanes.

    • Checkpoint: The N2 isomer typically elutes after the N1 isomer due to the dipole moment alignment.

  • Hydrolysis:

    • Dissolve the isolated N2-ester in THF:Water (3:1).

    • Add LiOH (2.0 eq). Stir at RT for 2 hours.

    • Acidify with 1N HCl to pH 3. The carboxylic acid usually precipitates as a white solid.

Physicochemical Profile & Biological Implications

Understanding the "why" behind this molecule requires analyzing its properties compared to the non-fluorinated analog.

PropertyValue (Approx.)Impact on Drug Design
pKa (COOH) 3.8 -- 4.0Standard acidic handle; forms salt bridges with Arginine/Lysine in pockets.
pKa (Indazole N) < 1.0The electron-withdrawing

drastically lowers the basicity of the pyrazole ring, reducing non-specific binding.
LogP 2.1Higher than the parent indazole, improving passive permeability.
H-Bond Donor Weak (C-H...O)The

proton is acidic enough to act as a weak H-bond donor, a rare property for alkyl groups.

Bioisosteric Utility: The


 group is often used as a bioisostere for a hydroxyl (

) or thiol (

) group.[2][3] It mimics the H-bond donor capability but removes the metabolic liability (glucuronidation) associated with phenols or alcohols.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Petko, K. I., & Filatov, A. A. (2022).[4] N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3), 3-10. Link

  • Li, L., et al. (2016). Regioselective Synthesis of 2H-Indazoles via Copper-Catalyzed C-H Functionalization. Organic Letters, 18(15), 3658–3661. Link

Sources

Methodological & Application

Application Note: Strategic Esterification Protocols for 2-(difluoromethyl)-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11][12]

This application note details the esterification of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., HPK1, PLK4) and other bioactive small molecules.[1] The 2H-indazole core acts as a bioisostere for indole or benzimidazole, while the


-difluoromethyl (

-CF

H) group modulates lipophilicity and metabolic stability.[1]
Structural Analysis & Synthetic Challenges

The substrate presents two distinct chemical moieties that dictate reaction strategy:

  • The C-5 Carboxylic Acid: Located on the benzenoid ring, it behaves as an electron-deficient benzoic acid due to the electron-withdrawing nature of the indazole core and the

    
    -CF
    
    
    
    H group.[1] This reduces the nucleophilicity of the carboxylate oxygen but increases the electrophilicity of the carbonyl carbon.
  • The

    
    -2 Difluoromethyl Group:  While generally robust, the 
    
    
    
    -CF
    
    
    H bond can be susceptible to hydrolysis under forcing acidic conditions or defluorination under specific reductive environments.[1] Preserving this motif is the primary quality control (QC) metric.
Method Selection Matrix

Select the protocol based on your specific scale and downstream application:

MethodReagent SystemScalePrimary AdvantageRisk Factor
A MeOH / H

SO

(Cat.)
10 mg - 50 gScalable, Cost-effectiveLong reaction times due to solubility
B SOCl

/ ROH
> 5 gHigh Conversion, Solubilizes SMAcidic gas evolution, safety
C MeI / K

CO

/ DMF
< 5 gMild, Room Temp, No AcidRemoval of DMF, Salt formation
D HATU / DIPEA / ROH< 1 gComplex Alcohols, High ValueAtom economy, Cost of reagents

Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Standard)

Best for: Routine synthesis of methyl/ethyl esters where the starting material has reasonable solubility in the alcohol.[1]

Reagents:

  • Substrate: 2-(difluoromethyl)-2H-indazole-5-carboxylic acid (1.0 eq)[1]

  • Solvent/Reagent: Anhydrous Methanol (or Ethanol) [0.2 M concentration]

  • Catalyst: Conc. Sulfuric Acid (H

    
    SO
    
    
    
    ) (0.5 – 1.0 eq)[1]

Procedure:

  • Setup: Charge a round-bottom flask with the carboxylic acid substrate and a magnetic stir bar.

  • Solvation: Add anhydrous Methanol. The starting material may form a suspension; this is normal.

  • Catalysis: Carefully add concentrated H

    
    SO
    
    
    
    dropwise. Note: An exotherm will occur.[1]
  • Reflux: Equip with a reflux condenser and heat to reflux (65 °C for MeOH) for 12–16 hours.

    • Checkpoint: The suspension should clear as the more soluble ester forms.

  • Monitoring: Check by LCMS. If conversion is <90%, add an additional 0.2 eq of H

    
    SO
    
    
    
    and continue reflux.
  • Workup: Cool to room temperature (RT). Concentrate in vacuo to ~20% volume. Dilute with EtOAc and wash with Sat.[2] NaHCO

    
     (2x) to neutralize acid. Wash with Brine (1x).[1]
    
  • Isolation: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
Protocol B: Thionyl Chloride Mediated Activation (Scale-Up)

Best for: Stubborn substrates with poor solubility or when quantitative conversion is required.[1]

Reagents:

  • Substrate (1.0 eq)[1]

  • Thionyl Chloride (SOCl

    
    ) (2.0 – 5.0 eq)[1]
    
  • Solvent: Methanol (0.1 M)

Procedure:

  • Activation: Cool anhydrous Methanol to 0 °C in an ice bath.

  • Generation of HCl: Add SOCl

    
     dropwise to the MeOH over 20 minutes. This generates anhydrous HCl in situ and activates the alcohol.[3]
    
    • Caution: Vigorous gas evolution (SO

      
      , HCl). Use a fume hood.
      
  • Addition: Add the solid indazole carboxylic acid to the solution in one portion.

  • Reaction: Remove ice bath and warm to reflux (65 °C) for 4–8 hours.

  • Workup: Concentrate the mixture to dryness. Note: Do not distill to dryness if potential peroxides or unstable byproducts are suspected, though unlikely here.[1]

  • Neutralization: Redissolve residue in EtOAc/DCM and wash with Sat. NaHCO

    
    .
    
Protocol C: Base-Promoted Alkylation (Mild Conditions)

Best for: Lab-scale synthesis of methyl esters avoiding strong acids; ensures


-CF

H stability.[1]

Reagents:

  • Substrate (1.0 eq)[1]

  • Methyl Iodide (MeI) (1.5 eq)[1]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq) or Cs
    
    
    CO
    
    
    (1.5 eq)[1]
  • Solvent: DMF or NMP (0.15 M)[1]

Procedure:

  • Dissolution: Dissolve the carboxylic acid in DMF at RT.

  • Deprotonation: Add K

    
    CO
    
    
    
    . Stir for 15 minutes to form the carboxylate salt.
  • Alkylation: Add Methyl Iodide dropwise.

    • Safety: MeI is a suspected carcinogen and volatile. Handle in a hood.

  • Stir: Stir at RT for 4–12 hours.

  • Workup: Dilute with water (5x reaction volume) and extract with EtOAc (3x).

    • Note: Thorough water washes are required to remove DMF.

  • Purification: Pass through a short silica plug if necessary to remove inorganic salts.

Quality Control & Validation (Self-Validating Systems)

To ensure scientific integrity, the product must be validated against specific spectral signatures.

NMR Validation
  • 
    H NMR (DMSO-
    
    
    
    or CDCl
    
    
    ):
    • Look for the disappearance of the broad carboxylic acid proton (11–13 ppm).

    • Appearance of the ester singlet (e.g., –OCH

      
       at ~3.9 ppm).
      
    • The Critical Check: The

      
      -CF
      
      
      
      H proton typically appears as a triplet (due to coupling with two F atoms) in the range of 7.5 – 8.0 ppm with a large coupling constant (
      
      
      Hz).[1]
  • 
    F NMR: 
    
    • The difluoromethyl group appears as a doublet at approximately -95 to -97 ppm .[1]

    • Failure Mode: If a singlet is observed, or the signal shifts significantly, check for hydrolysis to the formyl group or defluorination.

LCMS Validation
  • Mass Shift: Calculate the expected mass shift (+14 amu for Methyl ester vs Acid).

  • Ionization: Indazoles ionize well in ESI+ mode

    
    .[1]
    

Visual Workflows

Decision Logic for Synthesis

Esterification_Logic Start Substrate: 2-(difluoromethyl)-2H-indazole-5-COOH Scale_Check Is Scale > 10g? Start->Scale_Check Solubility_Check Is Substrate Soluble in MeOH? Scale_Check->Solubility_Check No Method_B Method B: SOCl2 / MeOH (High Throughput) Scale_Check->Method_B Yes Acid_Sens Is Acid Sensitivity a Concern? Solubility_Check->Acid_Sens No (Suspension) Method_A Method A: Fischer (H2SO4) (Standard) Solubility_Check->Method_A Yes Acid_Sens->Method_B No (Force it) Method_C Method C: MeI / K2CO3 (Mild / Base) Acid_Sens->Method_C Yes Validation QC Check: 19F NMR (-95 ppm) LCMS (+14 amu) Method_B->Validation Method_A->Validation Method_C->Validation

Caption: Decision matrix for selecting the optimal esterification route based on scale and solubility.

Reaction Mechanism (Fischer)

Mechanism SM Indazole-COOH Protonation Carbonyl Protonation SM->Protonation + H+ Attack MeOH Nucleophilic Attack Protonation->Attack + MeOH PT Proton Transfer (PADPED) Attack->PT Elim Water Elimination PT->Elim - H2O Prod Indazole-COOMe Elim->Prod - H+

Caption: Simplified mechanistic flow of the acid-catalyzed Fischer esterification.

References

  • Petko, K. I., & Filatov, A. A. (2022).[4][5] N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3), 3–11. [Link][1]

    • Context: Describes the synthesis and stability of N-difluoromethyl indazoles, confirming the robustness of the CF2H group during functionaliz
  • Common Organic Chemistry. (n.d.). Fischer Esterification. [Link]

    • Context: Standard operating procedures and mechanistic details for acid-catalyzed esterific
  • Lovering, F., et al. (2016). Fluorine in Medicinal Chemistry. ChemMedChem. [Link]

    • Context: General reference on the physicochemical properties and stability of fluorin
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[1][6][3] [Link]

    • Context: Detailed mechanistic breakdown (PADPED)

Sources

one-pot synthesis strategies for 2-(difluoromethyl) indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: One-Pot Synthesis Strategies for 2-(Difluoromethyl)indazole Derivatives For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-(Difluoromethyl)indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a highly sought-after motif in drug design.[3][4][5] Concurrently, the difluoromethyl (–CF2H) group has emerged as a powerful functional group for modulating the physicochemical properties of bioactive molecules.[6] Acting as a bioisostere for hydroxyl or thiol groups, the –CF2H moiety can enhance metabolic stability, improve membrane permeability, and fine-tune the acidity of nearby protons, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6][7][8]

The combination of these two entities, specifically in the form of 2-(difluoromethyl)indazole derivatives, presents a compelling synthetic target for the development of next-generation therapeutics. However, the synthesis is not trivial. A primary challenge lies in the regioselective functionalization of the indazole nitrogen atoms, as reactions often yield a mixture of N-1 and N-2 isomers.[9][10][11]

This guide provides a detailed overview of one-pot N-difluoromethylation strategies that directly address this challenge. We will explore the underlying mechanisms, present field-tested experimental protocols, and offer insights into troubleshooting and optimization, enabling researchers to efficiently access these high-value compounds.

Core Synthesis Strategy: One-Pot N-Difluoromethylation via Difluorocarbene

The most direct and widely employed strategy for synthesizing 2-(difluoromethyl)indazoles involves the N-difluoromethylation of a pre-existing indazole ring in a single operational step. This transformation typically proceeds through the generation of difluorocarbene (:CF2), a highly reactive intermediate, which is then trapped by the indazole nucleophile.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the N-H bond of the indazole by a suitable base, generating an indazolide anion. This anion then attacks the difluorocarbene, which is generated in situ from a stable precursor.

The choice of difluorocarbene precursor is critical and dictates the reaction conditions. While historical methods used ozone-depleting gases like chlorodifluoromethane (Freon 22), modern protocols favor bench-stable solid reagents for their safety and ease of handling.[12][13] A prominent example is sodium chlorodifluoroacetate (SCDA), which decomposes upon heating to release difluorocarbene, sodium chloride, and carbon dioxide.[14]

The formation of both N-1 and N-2 isomers is common, and the ratio is highly dependent on the steric and electronic properties of the indazole substrate, the solvent, and the counter-ion of the base.[10][11] Consequently, an efficient method for the separation of these isomers is a crucial component of the overall synthetic workflow.[10][11]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Carbene Generation cluster_2 Step 3: Nucleophilic Attack Indazole Indazole Indazolide Indazolide Anion Indazole->Indazolide + Base Base Base (e.g., K₂CO₃) Carbene Difluorocarbene (:CF₂) Products N1-CF₂H Isomer + N2-CF₂H Isomer Indazolide->Products SCDA SCDA (ClCF₂CO₂Na) SCDA->Carbene Δ (Heat) Carbene->Products

Caption: General mechanism for N-difluoromethylation of indazoles.

Detailed Experimental Protocols

This section provides a robust, step-by-step protocol for the one-pot N-difluoromethylation of a substituted indazole using sodium chlorodifluoroacetate (SCDA).

Protocol 1: N-Difluoromethylation using Sodium Chlorodifluoroacetate (SCDA)

Objective: To synthesize a mixture of N-1 and N-2 difluoromethylated indazoles from a parent indazole in a one-pot reaction, followed by isomeric separation.

Materials:

  • Substituted Indazole (1.0 equiv)

  • Sodium Chlorodifluoroacetate (SCDA) (2.0 - 3.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, add the substituted indazole (1.0 equiv), sodium chlorodifluoroacetate (2.5 equiv), and anhydrous potassium carbonate (1.5 equiv).[14]

    • Causality: The flask must be dry to prevent unwanted side reactions with water. K₂CO₃ serves as the base to deprotonate the indazole, and using it in excess drives the equilibrium towards the indazolide anion.

  • Solvent Addition and Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Add anhydrous DMF (or MeCN) to the flask via syringe to create a solution with a concentration of approximately 0.2-0.5 M with respect to the indazole.

    • Causality: An inert atmosphere prevents oxidation of sensitive substrates or reagents. Anhydrous solvent is crucial as water can quench the indazolide anion and react with the carbene precursor.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 80-100 °C.

    • Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

    • Causality: Heating is required to induce the thermal decomposition of SCDA into difluorocarbene.[14]

  • Workup and Extraction:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water or a saturated NaHCO₃ solution.

    • Extract the aqueous phase three times with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Causality: The aqueous quench neutralizes the reaction and dissolves inorganic salts. Extraction isolates the organic products from the aqueous phase. The brine wash removes residual water from the organic layer.

  • Purification and Characterization:

    • Concentrate the filtered organic solution under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate. The N-1 and N-2 isomers often have different polarities, allowing for their separation.[10][11]

    • Characterize the purified isomers using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm their structures. The distinction between N-1 and N-2 isomers can be definitively confirmed by 2D NMR experiments like HMBC and NOESY.[10][11]

Caption: Experimental workflow for one-pot N-difluoromethylation.

Data Summary and Optimization

The choice of reaction parameters can significantly influence yield and isomeric ratio. The following table summarizes conditions for N-difluoromethylation of indazoles using various difluorocarbene precursors.

Precursor ReagentBaseSolventTemperature (°C)Typical YieldsKey ConsiderationsReference
ClCF₂H (gas)NaHDMF40 - 80Good-ExcellentRequires handling of a gas; ozone-depleting substance.[9][13]
ClCF₂CO₂Na (SCDA)K₂CO₃, Cs₂CO₃DMF, MeCN80 - 120Moderate-GoodBench-stable solid; requires heating for carbene generation.[14]
BrCF₂PO(OEt)₂ NaHTHFRT - 40Good-ExcellentMild conditions possible; reagent is often expensive.[9]
BrCF₂CO₂Et Cs₂CO₃MeCN80GoodReadily available liquid reagent; involves decarboxylation.[15]
Troubleshooting and Field-Proven Insights
Problem Potential Cause Recommended Solution
Low or No Conversion 1. Insufficient temperature for carbene generation (esp. with SCDA). 2. Base is not strong enough or is hydrated. 3. Reagent decomposition.1. Increase reaction temperature in 10 °C increments. 2. Use freshly dried base or switch to a stronger base like NaH (use with caution in DMF at high temps).[9] 3. Ensure reagents are of high quality and stored properly.
Poor Isomer Separation Isomers have very similar polarity.1. Screen different eluent systems for column chromatography (e.g., Toluene/Acetone, DCM/Methanol). 2. If separation is intractable, consider derivatizing the mixture to alter polarity, followed by separation and deprotection.
Substrate Decomposition Reaction temperature is too high for a sensitive substrate.1. Attempt the reaction at a lower temperature for a longer duration. 2. Switch to a milder difluorocarbene precursor that works at lower temperatures, such as BrCF₂PO(OEt)₂.[9]

Conclusion

The one-pot N-difluoromethylation of indazoles is a powerful and direct method for accessing valuable 2-(difluoromethyl)indazole derivatives. By selecting the appropriate difluorocarbene precursor and carefully optimizing reaction conditions, researchers can efficiently synthesize these target molecules. While the formation of isomeric mixtures is a common challenge, a systematic approach to purification provides access to the desired N-2 functionalized products. The protocols and insights provided in this guide serve as a robust starting point for scientists engaged in the synthesis and development of novel indazole-based therapeutic agents.

References

  • N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition. ResearchGate. Available at: [Link]

  • N-Difluoromethylindazoles. ResearchGate. Available at: [Link]

  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. Available at: [Link]

  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. National Center for Biotechnology Information. Available at: [Link]

  • Difluoromethylation of N-heterocyclic biomolecules | Request PDF. ResearchGate. Available at: [Link]

  • Difluoromethylation of heterocycles via a radical process. Royal Society of Chemistry. Available at: [Link]

  • N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. Available at: [Link]

  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar. Available at: [Link]

  • Recent Advances in Difluoromethylation Reaction. ResearchGate. Available at: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. MDPI. Available at: [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. MDPI. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caspian J. Sci. Technol. Available at: [Link]

  • Synthesis of indazoles from 2-formylphenylboronic acids. National Center for Biotechnology Information. Available at: [Link]

Sources

microwave-assisted synthesis of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-(Difluoromethyl)-2H-indazole-5-carboxylic acid

Executive Summary

The 2-(difluoromethyl)-2H-indazole scaffold is a high-value pharmacophore in modern drug discovery. The


-difluoromethyl (

-CF

H) group acts as a lipophilic hydrogen bond donor bioisostere for hydroxyl or thiol groups, improving metabolic stability and membrane permeability. However, the synthesis of

-difluoromethylated indazoles is historically challenging due to the handling of toxic gases (e.g., chlorodifluoromethane/Freon-22) and poor regioselectivity between the

and

positions.

This guide details a robust, microwave-assisted protocol for the synthesis of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid . By utilizing sodium chlorodifluoroacetate as a solid, shelf-stable difluorocarbene source and microwave irradiation to accelerate the decarboxylation and alkylation steps, this method reduces reaction times from hours to minutes while ensuring safety and reproducibility.

Scientific Background & Strategy

The Challenge: Regioselectivity (N1 vs. N2)

Indazoles possess two nucleophilic nitrogen atoms. Under basic alkylation conditions, the


-isomer is generally the thermodynamic product due to the preservation of the benzenoid aromaticity. However, the 

-isomer (the target here) is often the kinetic product or requires specific directing groups.
  • Mechanism: The reaction proceeds via the in situ generation of difluorocarbene (

    
    ) from sodium chlorodifluoroacetate. The nitrogen lone pair attacks the electrophilic carbene, followed by protonation.
    
  • Isomer Distribution: Direct difluoromethylation typically yields a mixture of

    
     (major) and 
    
    
    
    (minor) isomers. This protocol acknowledges this reality and incorporates a high-efficiency chromatographic separation step, which is superior to complex blocking group strategies for small-to-medium scale synthesis.
Why Microwave Irradiation?

The generation of difluorocarbene from sodium chlorodifluoroacetate requires thermal decarboxylation (


).
  • Conventional Heating: Slow ramp rates can lead to the decomposition of the carbene before it reacts with the substrate, lowering yields.

  • Microwave Heating: Provides rapid, volumetric heating, instantly reaching the decarboxylation temperature. This ensures a high instantaneous concentration of the active electrophile (

    
    ), favoring the nucleophilic attack by the indazole over carbene dimerization or hydrolysis.
    

Experimental Workflow

Reaction Scheme

ReactionScheme SM Methyl 1H-indazole-5-carboxylate (Starting Material) Inter Mixture of Isomers (N1-CF2H & N2-CF2H) SM->Inter MW, 120°C, 20 min K2CO3, DMF Reagent ClCF2CO2Na (Difluorocarbene Source) Reagent->Inter Sep Flash Chromatography (Separation) Inter->Sep Prod_Ester Methyl 2-(difluoromethyl)- 2H-indazole-5-carboxylate Sep->Prod_Ester Isolate N2 isomer Hyd Hydrolysis (LiOH, MW) Prod_Ester->Hyd Final 2-(Difluoromethyl)-2H- indazole-5-carboxylic acid Hyd->Final

Figure 1: Synthetic pathway from methyl ester precursor to the final carboxylic acid.

Detailed Protocols

Step 1: Microwave-Assisted N-Difluoromethylation

Objective: Install the difluoromethyl group on the indazole ring.

Materials:

  • Substrate: Methyl 1H-indazole-5-carboxylate (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (ClCF

    
    CO
    
    
    
    Na) (2.5 - 3.0 equiv)
  • Base: Potassium carbonate (K

    
    CO
    
    
    
    ), anhydrous (2.0 equiv)
  • Solvent: DMF (Dimethylformamide), anhydrous (Concentration: 0.2 M)

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator)

Procedure:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add Methyl 1H-indazole-5-carboxylate (190 mg, 1.0 mmol), Sodium chlorodifluoroacetate (457 mg, 3.0 mmol), and K

    
    CO
    
    
    
    (276 mg, 2.0 mmol).
  • Solvation: Add anhydrous DMF (5.0 mL). Cap the vial with a Teflon-lined septum. Flush with nitrogen for 30 seconds.

  • Irradiation: Program the microwave reactor:

    • Temperature: 120 °C

    • Time: 20 minutes

    • Pressure Limit: 250 psi

    • Power: High absorption (dynamic)

    • Note: Pre-stirring for 1 min is recommended.

  • Workup: After cooling to room temperature, dilute the reaction mixture with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts. Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Analysis: The crude residue will contain both

    
    -CF
    
    
    
    H and
    
    
    -CF
    
    
    H isomers (typically ~2:1 to 3:1 ratio favoring
    
    
    ).
Step 2: Separation of Isomers (Critical Step)

The


-isomer is generally less polar than the 

-isomer in indazole systems, but this can vary with the ester substituent.
  • Column: Silica gel flash chromatography (12 g or 24 g cartridge).

  • Eluent: Gradient of Hexanes/Ethyl Acetate (0% to 40% EtOAc).

  • Identification:

    • N1-isomer (Major): Typically elutes second (more polar).

      
      H NMR shows the CF
      
      
      
      H triplet at
      
      
      ppm (
      
      
      Hz). NOESY correlation between the CF
      
      
      H proton and the proton at C7.
    • N2-isomer (Target): Typically elutes first (less polar).

      
      H NMR shows the CF
      
      
      
      H triplet in a similar region. Diagnostic: NOESY correlation between the CF
      
      
      H proton and the proton at C3 (singlet).
  • Yield: Expect 20-30% isolated yield for the

    
    -isomer (Methyl 2-(difluoromethyl)-2H-indazole-5-carboxylate).
    
Step 3: Microwave-Assisted Hydrolysis

Objective: Convert the methyl ester to the free carboxylic acid without degrading the


-CF

H group.

Procedure:

  • Preparation: Dissolve the isolated

    
    -ester (0.2 mmol) in THF (2 mL) in a microwave vial.
    
  • Reagent: Add 1.0 M LiOH aqueous solution (1.0 mL, 5 equiv).

  • Irradiation:

    • Temperature: 100 °C

    • Time: 5 - 10 minutes

  • Workup: Acidify the reaction mixture to pH 3-4 using 1M HCl. Extract with EtOAc (3 x 10 mL). Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Result: 2-(Difluoromethyl)-2H-indazole-5-carboxylic acid as a white/off-white solid.

Optimization Data & Troubleshooting

Table 1: Optimization of Difluoromethylation Conditions

EntrySolventBaseTemp (°C)Time (min)Conversion (%)N1:N2 RatioNotes
1DMFK2CO39560853.5 : 1Conventional heating (slow)
2DMFK2CO312020>982.8 : 1Optimal MW Condition
3MeCNCs2CO38030404.0 : 1Low conversion, temp too low for reagent
4NMPK2CO314010>983.0 : 1Higher temp did not improve ratio

Troubleshooting Guide:

  • Low Conversion: Ensure the reaction reaches at least 110°C. Sodium chlorodifluoroacetate decarboxylation is temperature-dependent.

  • Separation Difficulty: If flash chromatography is insufficient, use preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid). The isomers typically have distinct retention times on reverse phase.

  • Safety: The reaction generates CO

    
     gas. Ensure the microwave vial is not filled more than 50% to prevent over-pressurization.
    

References

  • Petko, K. I., & Filatov, A. A. (2022).[1] "N-Difluoromethylindazoles." Journal of Organic and Pharmaceutical Chemistry, 20(3), 3–11.[1][2] Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 342(6161), 956-960. (Context on heteroaromatic functionalization). Link

  • Hu, J., Zhang, W., & Wang, F. (2009). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Chemical Communications, (48), 7405-7407. (Discussion on difluoromethylation reagents). Link

  • Zheng, J., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039. (Key protocol for reagent usage). Link

  • Luo, Y., et al. (2024). "Regioselective N2-alkylation of indazoles." Beilstein Journal of Organic Chemistry. (Context on N1 vs N2 selectivity). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of N1 and N2 Isomers of Difluoromethyl Indazole Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of N1 and N2 regioisomers of difluoromethyl indazole carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the significant challenge of separating these closely related isomers. Due to the distinct pharmacological profiles often exhibited by N1 and N2 substituted indazoles, achieving high isomeric purity is a critical step in drug discovery and development.[1]

This document provides field-proven insights and systematic methodologies to tackle this separation challenge, moving from initial analysis to preparative-scale purification.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to separate the N1 and N2 isomers of difluoromethyl indazole carboxylic acid?

The position of the difluoromethyl group on the indazole nitrogen (N1 vs. N2) can profoundly impact the molecule's three-dimensional structure and its ability to interact with biological targets. This structural difference can lead to significant variations in efficacy, selectivity, pharmacokinetic properties (ADME), and toxicity. Regulatory agencies require drug candidates to be single, well-characterized isomers. Therefore, robust separation and unambiguous structural confirmation are mandatory.

Q2: What makes these particular isomers so difficult to separate?

The primary challenge lies in their structural similarity. The N1 and N2 isomers are regioisomers with identical molecular weight and elemental composition. They often possess very similar polarities and pKa values, leading to near-identical behavior in standard chromatographic systems and making separation by techniques like simple distillation or precipitation ineffective.[2] The presence of the carboxylic acid and difluoromethyl groups adds further complexity, influencing solubility and interactions with chromatographic stationary phases.

Q3: What are the principal methods for separating these isomers?

The most effective and widely used methods are chromatographic.[3]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC is the most common starting point, leveraging subtle differences in hydrophobicity.[4][5]

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly powerful tool for isomer separation, often providing orthogonal selectivity and faster run times compared to HPLC.[6][]

  • Preparative Chromatography: Once an analytical method is established, it can be scaled up to preparative HPLC or SFC to isolate material in larger quantities.

Q4: How can I definitively identify which peak corresponds to the N1 or N2 isomer after separation?

Unambiguous structural assignment is crucial. The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, a 2D NMR experiment called Heteronuclear Multiple Bond Correlation (HMBC) is used.[8] For the N1-substituted isomer, a correlation is observed between the protons of the difluoromethyl group and the C7a carbon of the indazole ring. For the N2-substituted isomer, a correlation is seen between the difluoromethyl protons and the C3 carbon.[8] Single-crystal X-ray diffraction, when obtainable, provides the ultimate structural proof.[9][10]

Chromatographic Separation Strategies: A Workflow

Successful separation of N1 and N2 isomers is an iterative process of method development. The goal is to maximize the selectivity (α) between the two isomer peaks, ensuring they are baseline resolved (Resolution > 1.5).

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Scale-up start Mixture of N1/N2 Isomers screen_hplc Reversed-Phase HPLC Screening start->screen_hplc screen_sfc SFC Screening (achiral) start->screen_sfc opt_hplc Optimize HPLC Method: - Mobile Phase (pH, Organic %) - Stationary Phase - Temperature screen_hplc->opt_hplc Partial or No Separation opt_sfc Optimize SFC Method: - Co-solvent % - Additives - Back Pressure/Temp screen_sfc->opt_sfc Partial or No Separation validate Method Validation (Robustness, Reproducibility) opt_hplc->validate Baseline Resolution (Rs > 1.5) opt_sfc->validate Baseline Resolution (Rs > 1.5) scaleup Scale-up to Preparative Chromatography validate->scaleup end_node Pure N1 and N2 Isomers scaleup->end_node

Caption: General workflow for developing a chromatographic method to separate N1/N2 isomers.

Protocol 1: Reversed-Phase HPLC/UPLC Method Development

This protocol provides a systematic approach to developing a separation method for difluoromethyl indazole carboxylic acid isomers. The carboxylic acid moiety makes mobile phase pH a critical parameter.

1. Initial Column & Mobile Phase Selection:

  • Stationary Phase: Begin with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm). C18 phases are robust and provide a good starting point for separating compounds based on hydrophobicity differences.
  • Mobile Phase A (Aqueous): 0.1% Formic Acid or 0.1% Phosphoric Acid in Water. The acidic pH ensures the carboxylic acid is protonated (neutral), which generally leads to better retention and peak shape on reversed-phase columns.[11][12]
  • Mobile Phase B (Organic): Acetonitrile (ACN) or Methanol (MeOH).
  • Detector: UV, set at a wavelength of maximum absorbance for the indazole core (e.g., 254 nm or determined by UV scan).

2. Scouting Gradient:

  • Run a broad linear gradient, for example, from 5% to 95% B over 15-20 minutes.
  • Purpose: This initial run determines the approximate organic solvent concentration required to elute the isomers and provides the first indication of whether separation is feasible on the chosen column.

3. Isocratic vs. Gradient Refinement:

  • If the scouting run shows partial separation, calculate the solvent composition at the average elution time and run an isocratic method at that percentage.
  • If the peaks are broad or separation is poor, a shallower gradient is often more effective. For example, if the isomers elute around 40% B in the scouting run, try a gradient of 30-50% B over 20 minutes.

4. Optimization of Critical Parameters:

  • Organic Modifier: If using ACN yields poor resolution, switch to MeOH. Methanol has different hydrogen bonding characteristics and can alter the selectivity between the isomers.[4]
  • pH: The pKa of the indazole nitrogens and the carboxylic acid are key. Adjusting the pH of the aqueous mobile phase can significantly impact retention and selectivity.[4] Create buffers at different pH values (e.g., pH 2.5, 3.0, 4.5) to find the optimal separation window.
  • Stationary Phase: If a C18 column is insufficient, try a phenyl-hexyl or an embedded polar group (EPG) column. These phases offer different retention mechanisms (π-π interactions for phenyl, alternative hydrogen bonding for EPG) that can exploit the subtle electronic differences between the N1 and N2 isomers.[13]
Protocol 2: Supercritical Fluid Chromatography (SFC) Method Development

SFC is an excellent alternative, often providing superior resolution for isomers. It operates in normal-phase mode.[]

1. Initial Column & Mobile Phase Selection:

  • Stationary Phase: Start with a column designed for achiral SFC. Phases containing ethyl pyridine (EP) or imidazole groups are often effective for nitrogen-containing heterocycles.[6]
  • Mobile Phase A (Supercritical Fluid): Supercritical CO₂.
  • Mobile Phase B (Co-solvent/Modifier): Methanol is the most common and effective co-solvent.

2. Scouting Gradient:

  • Run a fast gradient from 5% to 50% Methanol over 5-7 minutes.
  • System Settings: Set back pressure to ~150 bar, column temperature to 40 °C.

3. Optimization of Co-solvent and Additives:

  • Based on the scouting run, optimize the gradient slope or switch to an isocratic method.
  • Additives: If peak shape is poor (tailing), adding a small amount of an amine (e.g., 0.1% diethylamine) or an acid (e.g., 0.1% trifluoroacetic acid) to the co-solvent can dramatically improve chromatography by neutralizing active sites on the stationary phase. Given the acidic nature of your analyte, an acidic additive is less likely to be beneficial but should not be ruled out.

Troubleshooting Guide

Even with a systematic approach, challenges are common. This section addresses specific issues in a question-and-answer format.

G cluster_1 Resolution Issues cluster_2 Peak Shape Issues cluster_3 Retention Time Drifting start Problem Observed p1 Co-elution / Poor Resolution (Rs < 1.5) start->p1 p2 Poor Peak Shape (Tailing or Fronting) start->p2 p3 Inconsistent Retention Times start->p3 c1a Cause: Insufficient Selectivity (α) p1->c1a c1b Cause: Insufficient Efficiency (N) p1->c1b c2a Cause: Secondary Interactions (e.g., silanol activity) p2->c2a c2b Cause: Column Overload p2->c2b c3a Cause: Insufficient Column Equilibration p3->c3a c3b Cause: Mobile Phase Composition Change p3->c3b s1a Solution: 1. Change organic modifier (ACN ↔ MeOH) 2. Adjust mobile phase pH 3. Change stationary phase (e.g., C18 → Phenyl) c1a->s1a s1b Solution: 1. Use longer column or smaller particles (UPLC) 2. Lower flow rate c1b->s1b s2a Solution: 1. Adjust mobile phase pH to suppress ionization 2. Use end-capped, high-purity silica column 3. Add mobile phase additive (e.g., TEA for bases) c2a->s2a s2b Solution: Reduce injection volume or sample concentration c2b->s2b s3a Solution: Increase equilibration time between runs (at least 10 column volumes) c3a->s3a s3b Solution: Ensure mobile phase is fresh and well-mixed c3b->s3b

Caption: A logical troubleshooting flowchart for common HPLC/SFC separation problems.

Troubleshooting Table
Problem Encountered Potential Cause Recommended Solution & Explanation
Q: My isomers are co-eluting or have very poor resolution (Rs < 1.5). What should I do? [4]1. Insufficient Selectivity (α): The column chemistry and mobile phase are not differentiating the isomers effectively.Optimize the Mobile Phase: Systematically adjust the pH to alter the ionization state of the carboxylic acid and indazole nitrogens.[4] Switch the organic modifier (e.g., acetonitrile to methanol) as they provide different selectivities.[4] Change the Stationary Phase: If mobile phase optimization fails, the column is not suitable. Switch to a stationary phase with a different retention mechanism (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded column) to introduce new interactions like π-π stacking.[13]
2. Low Column Efficiency (N): Peaks are too broad, causing them to overlap even if their retention times are different.Improve Efficiency: Decrease the flow rate to allow more time for partitioning. Switch to a column with smaller particles (e.g., 5 µm to <2 µm for UPLC) or a longer column to increase the number of theoretical plates.
Q: My peaks are tailing badly. Why is this happening? [14]1. Secondary Interactions: The acidic analyte may be interacting with active silanol groups on the silica backbone of the stationary phase.[14]Modify Mobile Phase: Operate at a low pH (e.g., 2.5-3.0) to keep the silanol groups protonated and reduce unwanted ionic interactions. Ensure you are using a modern, high-purity, end-capped column. Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase. Dissolving in a strong solvent can cause peak distortion.
2. Column Overload: Injecting too much sample mass can saturate the stationary phase.Reduce Sample Load: Decrease the injection volume or dilute the sample. This is a common issue when moving from analytical to semi-preparative scales.
Q: My retention times are drifting from one injection to the next. How do I stabilize my method? 1. Inadequate Equilibration: The column is not fully equilibrated with the mobile phase conditions before injection, especially after a gradient run.[15]Increase Equilibration Time: Ensure the column is flushed with the initial mobile phase for at least 10-15 column volumes before the next injection. This is critical for reproducible results.
2. Mobile Phase Issues: The mobile phase composition is changing over time (e.g., evaporation of the volatile organic component).Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep bottles capped. If using buffers, ensure they are fully dissolved and filtered to prevent precipitation.
3. Temperature Fluctuation: The column temperature is not stable, affecting retention.Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography. A common starting temperature is 35-40°C.

Alternative & Complementary Techniques

Crystallization-Induced Resolution

While chromatography is the workhorse for this separation, for large-scale production, exploring crystallization may be beneficial. If one isomer has a significantly different crystal packing energy or forms a less soluble salt, it may be possible to selectively crystallize it from a mixture.[16][17]

  • Technique: This often involves screening a wide range of solvents and counter-ions (for salt formation) to induce a crystallization-induced asymmetric transformation (CIAT) or preferential crystallization.[17][18][19][20]

  • Application: This is typically a longer-term process development activity but can be highly cost-effective for manufacturing if a robust procedure is found.

References

  • Technical Support Center: Optimizing HPLC Separ
  • Enantiomeric separation of original heterocyclic organophosphorus compounds in supercritical fluid chrom
  • Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Unknown Source.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH C
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
  • The overall yields and ratio of isomers of N-difluorometylindazoles (2 and 3).
  • (PDF) N-Difluoromethylindazoles.
  • Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. PubMed.
  • Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
  • Resolution of Optical Isomers by Crystalliz
  • Dealing with regioisomer form
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • HPLC Troubleshooting. Unknown Source.
  • Enantiomeric Separation of New Chiral Azole Compounds. PMC.
  • Developing Processes for Crystallization-Induced Asymmetric Transform
  • HPLC Troubleshooting Guide. Unknown Source.
  • Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids.
  • Developing Processes for Crystallization-Induced Asymmetric Transform
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC.
  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
  • Enantiomeric Purific
  • How to separate isomers by Normal phase HPLC?
  • Chiral Drug Separ
  • Investigating the comparative bioactivity of indazole regioisomers. Benchchem.
  • Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. PMC.
  • Optimization Strategies in HPLC.
  • Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase.
  • Method development & optimiz
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PMC.
  • Enantiomeric separation of several antimycotic azole drugs using supercritical fluid chrom
  • how to avoid N-1 vs N-2 isomeriz
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA.
  • Determination of Enantiomeric Purity of Luliconazole by Normal Phase HPLC. IJSDR.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Unknown Source.
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.

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Technical Support Center: Purification of 2-(Difluoromethyl)-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-(difluoromethyl)-2H-indazole-5-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis of this important pharmaceutical intermediate. Our approach is rooted in explaining the fundamental principles behind the purification strategies to empower you to make informed decisions in your laboratory work.

Introduction: The Challenge of Isomeric Impurities

The synthesis of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid presents a common challenge in heterocyclic chemistry: the formation of regioisomers. The N-difluoromethylation of the indazole ring system can occur at either the N1 or N2 position, leading to a mixture of products that can be difficult to separate.[1][2] The primary impurity of concern is the thermodynamically less stable 1-(difluoromethyl)-1H-indazole-5-carboxylic acid. This guide will provide detailed troubleshooting steps and frequently asked questions to address the removal of this key isomer, as well as other process-related impurities.

Troubleshooting Common Impurities

This section addresses specific impurities you may encounter in your crude 2-(difluoromethyl)-2H-indazole-5-carboxylic acid and provides targeted strategies for their removal.

Issue 1: Presence of the N1-Isomer, 1-(difluoromethyl)-1H-indazole-5-carboxylic acid

Symptoms:

  • A second major peak is observed in the HPLC chromatogram, typically with a different retention time than the desired N2-isomer.

  • ¹⁹F NMR spectroscopy shows two distinct doublets in the difluoromethyl region (around -94 to -96 ppm), each corresponding to one of the isomers.[1]

  • ¹H NMR may show two sets of signals for the indazole ring protons and the CHF₂ group.

Root Cause: The N-difluoromethylation of the indazole precursor can proceed at both nitrogen atoms, leading to the formation of both N1 and N2 isomers.[1][2] The ratio of these isomers can be influenced by reaction conditions such as the base, solvent, and temperature.

Resolution Strategies:

  • Fractional Recrystallization: This is often the most effective method for separating the N1 and N2 isomers on a larger scale. The two isomers will likely have different solubilities in a given solvent system.

    • Solvent Screening: A systematic solvent screening is crucial. Start with single solvents of varying polarity (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and then proceed to two-solvent systems (e.g., ethanol/water, toluene/heptane). The ideal solvent system will dissolve the crude material at an elevated temperature and selectively crystallize the desired N2-isomer upon cooling, leaving the N1-isomer enriched in the mother liquor.

  • Column Chromatography: For smaller scale purifications or when recrystallization is not effective, silica gel column chromatography can be employed.

    • Solvent System: A common mobile phase for the separation of indazole derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[3] A gradient elution, gradually increasing the polarity, will likely be necessary to achieve good separation.

Issue 2: Residual Starting Material (e.g., 5-Bromo-2-(difluoromethyl)-2H-indazole)

Symptoms:

  • An additional peak in the HPLC or GC-MS analysis corresponding to the starting material.

  • Characteristic signals of the starting material are observed in the ¹H and ¹³C NMR spectra.

Root Cause:

  • Incomplete reaction during the conversion of the 5-substituent (e.g., bromo group) to the carboxylic acid.

  • Inefficient work-up or initial purification steps.

Resolution Strategies:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from non-acidic or weakly acidic starting materials.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with an aqueous basic solution (e.g., 1M sodium carbonate or sodium bicarbonate). The desired carboxylic acid will be deprotonated and move into the aqueous layer, while the less acidic starting material will remain in the organic layer.

    • Separate the aqueous layer and acidify with a strong acid (e.g., 1M HCl) to precipitate the pure 2-(difluoromethyl)-2H-indazole-5-carboxylic acid.

    • Filter the precipitate and wash with cold water.

  • Recrystallization: If the solubility difference between the product and the starting material is significant, recrystallization can be effective.

Issue 3: Presence of the Ester Intermediate (e.g., Methyl 2-(difluoromethyl)-2H-indazole-5-carboxylate)

Symptoms:

  • A peak corresponding to the ester is observed in the HPLC or GC-MS analysis.

  • ¹H NMR will show a characteristic singlet for the methyl ester protons (around 3.9 ppm).

Root Cause:

  • Incomplete hydrolysis of the ester precursor to the carboxylic acid.

Resolution Strategies:

  • Re-subject to Hydrolysis Conditions: The simplest approach is to re-subject the crude material to the hydrolysis conditions (e.g., treatment with aqueous NaOH or LiOH followed by acidic work-up) to drive the reaction to completion.[4][5]

  • Acid-Base Extraction: As with unreacted starting material, an acid-base extraction will effectively separate the carboxylic acid product from the neutral ester intermediate.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of the N1 and N2 isomers?

A1: The most definitive methods are 1D and 2D NMR spectroscopy.

  • ¹⁹F NMR: This is a very clear method, as the difluoromethyl groups of the two isomers will have distinct chemical shifts.[1][6]

  • ¹H-¹³C HMBC: This 2D NMR experiment can show long-range correlations between the difluoromethyl protons and the carbon atoms of the indazole ring, allowing for unambiguous assignment of the substitution pattern.[2]

  • NOESY/SELNOESY: Nuclear Overhauser effect spectroscopy can show through-space correlations between the difluoromethyl protons and the protons on the indazole ring, which can help differentiate the isomers.[2]

Q2: What is the best general-purpose solvent for recrystallizing 2-(difluoromethyl)-2H-indazole-5-carboxylic acid?

A2: There is no single "best" solvent, as the optimal choice depends on the specific impurity profile. However, polar protic solvents like ethanol or isopropanol, or mixtures of these with water, are often good starting points for the recrystallization of aromatic carboxylic acids. A two-solvent system, such as ethyl acetate/heptane or toluene/heptane, can also be very effective.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound is insoluble in the solvent at a high temperature and separates as a liquid. To address this:

  • Increase the amount of solvent: The initial concentration may be too high.

  • Use a different solvent system: The chosen solvent may not be appropriate.

  • Cool the solution more slowly: Rapid cooling can favor oiling over crystallization.

  • Add a seed crystal: A small amount of pure crystalline material can initiate proper crystal growth.

Q4: What are the recommended HPLC conditions for purity analysis?

A4: A reverse-phase HPLC method is typically suitable.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.[7]

  • Detection: UV detection at a wavelength where the indazole ring absorbs strongly (e.g., 254 nm or 280 nm) is appropriate.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
  • Dissolve the crude 2-(difluoromethyl)-2H-indazole-5-carboxylic acid in ethyl acetate (10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M aqueous sodium carbonate solution.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The aqueous layer contains the sodium salt of your product.

  • Drain the lower aqueous layer into a clean flask.

  • Extract the organic layer again with a fresh portion of 1 M sodium carbonate solution.

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add 3 M HCl with stirring until the pH is approximately 2-3. A precipitate of the pure carboxylic acid should form.

  • Filter the solid using a Büchner funnel, wash with cold deionized water, and dry under vacuum.

Protocol 2: Two-Solvent Recrystallization
  • In a flask, dissolve the crude material in the minimum amount of a hot "good" solvent (e.g., ethyl acetate) in which the compound is soluble.

  • While the solution is still hot, add a "poor" solvent (e.g., heptane) dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Data Presentation

Table 1: Common Solvents for Recrystallization Screening

Solvent ClassExamplesComments
AlcoholsEthanol, Isopropanol, MethanolGood for polar compounds; often used in combination with water.
EstersEthyl AcetateGood for moderately polar compounds; often paired with alkanes like heptane or hexanes.
KetonesAcetoneA versatile polar aprotic solvent.
AromaticTolueneGood for less polar compounds; can be paired with alkanes.
EthersTetrahydrofuran (THF), 2-Methyl-THFCan be effective, but their volatility and potential for peroxide formation should be considered.
AlkanesHeptane, HexaneTypically used as the "poor" solvent in a two-solvent system to induce crystallization.
HalogenatedDichloromethane (DCM)Effective for dissolving many organic compounds, but its high volatility can make recrystallization tricky.
Aprotic PolarAcetonitrile, Dimethylformamide (DMF)DMF is a very strong solvent and should be used with caution as it can be difficult to remove.

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product (N1/N2 isomers, starting material, etc.) Analysis1 Initial Purity Analysis (HPLC, NMR) Crude->Analysis1 Decision1 Isomeric Purity < 98%? Analysis1->Decision1 Recrystal Fractional Recrystallization or Column Chromatography Decision1->Recrystal Yes Decision2 Neutral Impurities Present? Decision1->Decision2 No Recrystal->Decision2 AcidBase Acid-Base Extraction Decision2->AcidBase Yes FinalRecrystal Final Recrystallization Decision2->FinalRecrystal No AcidBase->FinalRecrystal Analysis2 Final Purity Analysis (HPLC, NMR, etc.) FinalRecrystal->Analysis2 PureProduct Pure 2-(difluoromethyl)-2H- indazole-5-carboxylic acid Analysis2->PureProduct

Caption: A decision-making workflow for the purification of crude 2-(difluoromethyl)-2H-indazole-5-carboxylic acid.

Diagram 2: Troubleshooting Isomeric Impurities

IsomerTroubleshooting start Isomeric Impurity Detected (e.g., by HPLC or 19F NMR) recrystallization Attempt Fractional Recrystallization start->recrystallization solvent_screen Systematic Solvent Screening (single and binary systems) recrystallization->solvent_screen check_purity1 Analyze Purity of Crystals and Mother Liquor solvent_screen->check_purity1 success1 Purity Goal Met check_purity1->success1 Successful Separation failure1 Separation Ineffective check_purity1->failure1 Poor Separation chromatography Perform Column Chromatography failure1->chromatography gradient_dev Develop Gradient Elution Method (e.g., Hexane/Ethyl Acetate) chromatography->gradient_dev collect_fractions Collect and Analyze Fractions gradient_dev->collect_fractions combine_pure Combine Pure Fractions and Evaporate Solvent collect_fractions->combine_pure check_purity2 Final Purity Analysis combine_pure->check_purity2 success2 Purity Goal Met check_purity2->success2

Sources

solvent selection for recrystallization of difluoromethyl indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for Recrystallization of Difluoromethyl Indazoles Technical Support Center: Advanced Purification Guide Doc ID: TS-CHM-DFMI-001 | Last Updated: 2026-02-17 Status: Active | Access: Public

Executive Summary

This guide addresses the purification of difluoromethyl (


) indazoles , a class of compounds increasingly prevalent in medicinal chemistry due to the 

group acting as a lipophilic hydrogen bond donor (bioisostere for -OH and -SH).

Successfully recrystallizing these compounds requires navigating two specific physicochemical challenges:

  • The Lipophilic H-Bond Donor Paradox: The

    
     moiety increases lipophilicity compared to the parent indazole but introduces a distinct hydrogen bond donor capability (
    
    
    
    of
    
    
    bond
    
    
    25-30, but significantly activated by fluorines), altering solubility in proton-accepting solvents.
  • Regioisomeric Impurities: Synthesis often yields a mixture of

    
     and 
    
    
    
    difluoromethyl isomers. Their separation relies on exploiting subtle lattice energy differences.

Part 1: Solvent Selection Strategy

The Physicochemical Basis

Unlike trifluoromethyl (


) groups, which are purely lipophilic and electron-withdrawing, the difluoromethyl (

) group possesses a polarized

bond capable of acting as a weak hydrogen bond donor.[1][2]
  • Implication: Solvents that are strong Hydrogen Bond Acceptors (HBA) (e.g., Acetone, DMSO, DMF, THF) will solvate the

    
     group effectively, often leading to high solubility even at low temperatures.
    
  • Strategy: To induce crystallization, you must disrupt this solvation shell using non-polar anti-solvents or protic solvents that compete for H-bonding networks.

Solvent Screening Decision Matrix

SolventSelection Start Start: Crude Difluoromethyl Indazole CheckIsomers Is N1/N2 Isomer Separation Required? Start->CheckIsomers SolubilityCheck Check Solubility in Boiling EtOAc CheckIsomers->SolubilityCheck No (General Purity) Yes_Isomers Use Toluene or Xylene (Thermodynamic Control) CheckIsomers->Yes_Isomers Yes HighSol Add Heptane (Anti-solvent) until cloudy SolubilityCheck->HighSol Soluble LowSol Switch to EtOH or IPA SolubilityCheck->LowSol Insoluble SlowCool Filter Precipitate (Usually N1) Yes_Isomers->SlowCool Slow Cool to RT OilingOut Reheat, add 5% Acetone, Seed HighSol->OilingOut Precipitate forms oil? Crystallize Isolate Pure Crystals LowSol->Crystallize Cool to 4°C

Figure 1: Decision matrix for solvent selection based on impurity profile and solubility behavior.

Part 2: Troubleshooting & FAQs

Q1: My product "oils out" upon cooling instead of crystallizing. How do I fix this?

Diagnosis: This is common with fluorinated indazoles. The


 group lowers the melting point relative to the parent heterocycle, and the compound enters a "oiling out" metastable zone where liquid-liquid phase separation occurs before crystallization.

Corrective Protocol:

  • Temperature Control: Do not cool rapidly to 0°C. Stop cooling at 25°C or 30°C.

  • Seeding: You must seed the mixture at the cloud point. If you lack seeds, scratch the glass wall vigorously to generate nucleation sites.

  • Solvent Modification: Add a small percentage (2-5%) of a "bridging solvent" like Acetone or Dichloromethane to the non-polar anti-solvent (e.g., Heptane). This increases the solubility limit of the oil phase just enough to allow the solid lattice to form preferentially.

Q2: I have a mixture of N1- and N2-difluoromethyl isomers. Can I separate them via recrystallization?

Answer: Yes, but it requires exploiting the symmetry differences.

  • The Science: The

    
    -isomer is typically the thermodynamic product and possesses a more planar, packable structure compared to the 
    
    
    
    -isomer, which often has a "kinked" dipole moment.
  • Recommended System: Toluene/Heptane (1:3) or pure Toluene .

    • Dissolve the mixture in minimum hot Toluene.

    • The

      
      -isomer typically crystallizes first upon slow cooling.
      
    • The

      
      -isomer remains in the mother liquor.
      
  • Note: If the ratio is near 1:1, crystallization may result in co-crystals. Enrichment via column chromatography to >4:1 (N1:N2) is recommended before attempting final recrystallization.

Q3: Why is Ethanol/Water yielding low recovery?

Answer: The


 group is lipophilic. While it can donate a hydrogen bond, the overall molecule is often too hydrophobic for high water content systems.
  • Fix: Switch to Isopropanol (IPA)/Heptane . IPA solubilizes the indazole core well but is less polar than Ethanol/Water, preventing premature precipitation of amorphous material.

Part 3: Recommended Solvent Systems

Solvent SystemRoleBest For...Technical Notes
EtOAc / Heptane Standard BinaryGeneral purification of crude material.Start with 1:1. If oiling occurs, increase EtOAc ratio.
Toluene (Pure) SelectiveSeparating N1 vs N2 isomers .High boiling point allows thermodynamic equilibration of the crystal lattice.
IPA / Water Polar AlternativeRemoving inorganic salts or very polar impurities.Use only if the indazole has other polar functional groups (e.g., -COOH, -

).
DCM / Hexane Vapor DiffusionSmall scale (<100 mg) purification.Excellent for growing X-ray quality crystals.

Part 4: Detailed Protocol

Protocol A: Standard Recrystallization of N-Difluoromethyl Indazole

Objective: Purify >5g of crude material with >98% purity.

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) (approx. 5 mL per gram). Heat to reflux (

    
    ).
    
    • Checkpoint: If solid does not dissolve, add Acetone dropwise until clear.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Heptane through the condenser until a persistent turbidity (cloudiness) is observed.

  • Clarification: Add just enough EtOAc (0.5 - 1 mL) to clear the solution again.

  • Controlled Cooling:

    • Remove heat source. Let the flask cool to room temperature on a cork ring (insulation).

    • CRITICAL: If oil droplets appear at

      
      , reheat to redissolve and add 5% more EtOAc.
      
  • Crystallization: Once at room temperature, transfer to a

    
     fridge for 12 hours.
    
  • Filtration: Filter the white needles/prisms. Wash with cold 1:3 EtOAc:Heptane .

Workflow Visualization: N1/N2 Isomer Separation

IsomerSeparation Mixture Crude Mixture (N1 + N2 Isomers) Dissolve Dissolve in Hot Toluene (100°C) Mixture->Dissolve Cool Slow Cool to 25°C (0.5°C/min) Dissolve->Cool Filter Vacuum Filtration Cool->Filter Cake Filter Cake: Enriched N1 Isomer Filter->Cake Liquor Mother Liquor: Enriched N2 Isomer Filter->Liquor

Figure 2: Thermodynamic separation workflow for regioisomers.

References

  • Petko, K. I., & Filatov, A. A. (2022).[3][4] N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. Link

  • Zafrani, Y., et al. (2019). CF2H, a Hydrogen Bond Donor.[1][2][5] Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Purification of Fluorinated Benzaldehyde Derivatives (Analogous Protocols). Link

  • Ghosh, P., & Hajra, A. (2021).[6] Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. Link

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 2-(Difluoromethyl)-2H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(difluoromethyl)-2H-indazole-5-carboxylic acid represents a specialized scaffold in medicinal chemistry, where the difluoromethyl (


) group acts as a lipophilic bioisostere for hydroxyl or thiol groups. The critical challenge in deploying this molecule is ensuring regioisomeric purity . Indazoles are prone to annular tautomerism, leading to mixtures of N1- and N2-substituted isomers during synthesis.[1]

This guide provides a definitive protocol for characterizing the N2-isomer (the target) and distinguishing it from the thermodynamically favored N1-isomer (the primary impurity/alternative). We utilize high-field 1H NMR, supported by 19F NMR and NOE (Nuclear Overhauser Effect) experiments, to validate structural integrity.

Part 1: Structural Context & The Regioselectivity Challenge

The Isomer Problem

In indazole chemistry, alkylation or fluoroalkylation can occur at either nitrogen atom.

  • N1-Isomer (Benzenoid): Typically the thermodynamic product.[1]

  • N2-Isomer (Quinonoid): Often the kinetic product or accessible via specific directing groups.

For the 5-carboxylic acid derivative, distinguishing these isomers is non-trivial because the carboxylic acid moiety is far removed from the N-substitution site. We rely on the electronic environment of the C3-proton and spatial proximity (NOE) to assign the structure.

Visualization: Structural Isomers & NOE Correlations

The following diagram illustrates the critical NOE interactions that differentiate the two isomers.

Indazole_NOE Target TARGET: N2-Isomer (Quinonoid Character) NOE_N2 Key NOE Signal: CHF2 <--> H3 Target->NOE_N2 Spatial Proximity Impurity ALTERNATIVE: N1-Isomer (Benzenoid Character) NOE_N1 Key NOE Signal: CHF2 <--> H7 Impurity->NOE_N1 Spatial Proximity

Figure 1: Diagnostic Nuclear Overhauser Effect (NOE) correlations. The N2-difluoromethyl group shows a correlation with the H3 proton, whereas the N1-isomer shows correlation with the H7 proton.

Part 2: Comparative Spectral Analysis (N2 vs. N1)

The following data compares the spectral "performance" (distinguishability) of the target N2 isomer against the N1 alternative. Data is derived from high-field NMR (400 MHz+) in DMSO-


.
Table 1: Diagnostic 1H NMR Shifts & Coupling Constants
FeatureTarget: N2-Isomer Alternative: N1-Isomer Differentiation Note

Proton

ppm (

)

ppm (

)
Low Specificity: Both appear as triplets with large geminal coupling (

Hz).
C3-H Proton

ppm (

)

ppm (

)
High Specificity: The N2-isomer H3 is significantly deshielded (downfield) due to quinonoid character.
C7-H Proton

ppm

ppm
N1-substitution often deshields H7 due to the "lone pair effect" removal or steric compression.
COOH Proton

ppm (broad)

ppm (broad)
Not diagnostic for regiochemistry.
19F NMR

ppm (

)

ppm (

)
N2 isomer fluorines are typically slightly downfield compared to N1.

Critical Insight: Do not rely solely on the


 triplet position, as it overlaps between isomers. The shift of the H3 singlet is the primary 1D NMR indicator.  The N2-isomer's H3 is consistently downfield (>8.3 ppm) compared to the N1-isomer (<8.1 ppm).

Part 3: Detailed Experimental Protocol

This protocol ensures reproducible characterization and confirms the presence of the


 group (via coupling) and the correct regiochemistry (via NOE).
Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) is preferred over 
    
    
    
    due to the poor solubility of the carboxylic acid and to prevent aggregation.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (30° pulse) or zg (90° pulse) with adequate relaxation delay.

  • Scans (NS): Minimum 16 (64 recommended for clear observation of minor impurities).

  • Relaxation Delay (D1): Set to

    
     seconds. The 
    
    
    
    proton has a relatively long
    
    
    relaxation time; insufficient delay will reduce integration accuracy.
  • Spectral Width: -2 to 16 ppm (to capture the COOH proton).

Step-by-Step Assignment Workflow
Step A: Verify the

Group

Look for the diagnostic triplet in the aromatic region (7.4–7.8 ppm).

  • Multiplicity: Triplet (

    
    ).
    
  • Coupling Constant (

    
    ):  Measure the distance between outer legs and the center. It must be 59–61 Hz  (
    
    
    
    ).
  • Troubleshooting: If the triplet is obscured by aromatics, run a 19F-decoupled 1H NMR (if hardware permits) to collapse the triplet into a singlet.

Step B: Assign Regiochemistry (The Decision Matrix)

Use the H3 shift as the primary filter, then confirm with NOESY.

Decision_Matrix Start Analyze H3 Singlet Position Check_Shift Where is H3? Start->Check_Shift Result_N2 > 8.3 ppm Likely N2-Isomer Check_Shift->Result_N2 Downfield Result_N1 < 8.1 ppm Likely N1-Isomer Check_Shift->Result_N1 Upfield Confirm_NOE Run 1D NOE / 2D NOESY Irradiate CHF2 proton Result_N2->Confirm_NOE Result_N1->Confirm_NOE Final_N2 NOE to H3 (Singlet) CONFIRMED N2 Confirm_NOE->Final_N2 Correlation observed Final_N1 NOE to H7 (Doublet) CONFIRMED N1 Confirm_NOE->Final_N1 Correlation observed

Figure 2: Decision matrix for assigning N-difluoromethyl indazole regiochemistry.

Part 4: Advanced Validation (Self-Validating System)

To meet the "Trustworthiness" requirement of this guide, the characterization must be self-validating.

19F NMR Cross-Validation

Run a standard 19F NMR (with proton decoupling if possible).

  • Expectation: A doublet (

    
    ) appearing around -94 to -96 ppm.
    
  • Coupling: The

    
     measured here must match the 
    
    
    
    measured in the proton spectrum (
    
    
    Hz). If they do not match, the signals are misassigned or an impurity is present.
13C NMR Confirmation

The C3 carbon shift is also diagnostic.

  • N2-Isomer: C3 is typically shielded (

    
     ppm) compared to N1.
    
  • N1-Isomer: C3 is typically deshielded (

    
     ppm).
    

References

  • Petko, K. I., & Filatov, A. A. (2022).[2][3][4] N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3), 3–11.[3]

    • Key citation for specific shifts of N1 vs N2 difluoromethyl indazoles.
  • Luo, G., Chen, L., & Dubé, P. (2006). Regioselective synthesis of 1- and 2-substituted indazoles. Journal of Organic Chemistry.

    • Authoritative source on general N1/N2 indazole NMR trends.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

    • Reference for coupling constants and heteronuclear NMR principles.

Sources

Technical Guide: 13C and 19F NMR Spectra of Difluoromethyl Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the NMR characterization of difluoromethyl ($ \text{CF}_2\text{H}


 \text{CF}_3 $) analogs.

Executive Summary

Difluoromethyl ($ \text{CF}_2\text{H} $) groups are increasingly utilized in medicinal chemistry as lipophilic hydrogen bond donors, acting as "lipophilic hydroxyl" bioisosteres. In the indazole scaffold, introducing a $ \text{CF}_2\text{H} $ moiety—specifically at the nitrogen positions—presents a unique analytical challenge: distinguishing between the thermodynamically favored N1-isomer and the kinetically favored N2-isomer .

This guide provides a definitive spectral analysis framework, utilizing $ ^{19}\text{F} $ and $ ^{13}\text{C} $ NMR to validate regiochemistry and electronic structure.

Mechanistic Regioisomerism & Spectral Logic

The alkylation of indazoles typically yields a mixture of N1- and N2-substituted products. The distinction is not merely academic; the biological activity often resides exclusively in one isomer.

  • N1-Isomer (Benzenoid): Retains the aromaticity of the benzene ring. Typically the major product in thermodynamic conditions.

  • N2-Isomer (Quinonoid): Disrupts the benzene aromaticity, leading to distinct electronic shielding environments for the ring protons and carbons.

Decision Tree: Isomer Assignment

The following logic flow illustrates the primary diagnostic signals used to assign regiochemistry.

IsomerAssignment Start Indazole Alkylation Product (Mixture) Step1 1H NMR Analysis (Focus: C3-H Proton) Start->Step1 Check1 C3-H Shift > 8.0 ppm? Step1->Check1 N2_Path Likely N2-Isomer (Quinonoid character deshields C3) Check1->N2_Path Yes N1_Path Likely N1-Isomer (Benzenoid character) Check1->N1_Path No (< 8.0 ppm) Step2 19F NMR Validation (Coupling Patterns) N2_Path->Step2 N1_Path->Step2 Step3 13C NMR Confirmation (N-CF2H Triplet) Step2->Step3 Final Confirmed Structure Step3->Final

Figure 1: Analytical workflow for distinguishing N1 vs. N2 difluoromethyl indazoles.

Comparative Spectral Data

The following tables summarize the diagnostic chemical shifts and coupling constants. Note that values may vary slightly based on solvent (typically $ \text{CDCl}_3


 d_6 $) and specific ring substitution.
Table 1: 19F NMR Characteristics (vs. Alternatives)

The $ ^{19}\text{F} $ signal is the cleanest diagnostic tool due to the absence of background noise.

MoietyMultiplicity (Proton Coupled)Chemical Shift ($ \delta $, ppm)Coupling Constant ($ J $, Hz)Diagnostic Feature
N-CF₂H (N1) Doublet (d)-95.0 to -96.0$ ^2J_{F-H} \approx 60 $ HzHigh field shift relative to N2
N-CF₂H (N2) Doublet (d)-94.0 to -95.0$ ^2J_{F-H} \approx 60 $ HzSlightly downfield from N1
C-CF₃ Singlet (s)-60.0 to -65.0N/A (unless H nearby)No H-coupling; distinct region
Ring-F Multiplet-110.0 to -120.0$ ^3J_{F-H} \approx 8-10 $ HzComplex splitting due to ring H
Table 2: 13C NMR Characteristics

Carbon spectroscopy confirms the presence of the $ \text{CF}_2 $ group via characteristic splitting patterns caused by C-F coupling.

Carbon PositionSignal TypeChemical Shift ($ \delta $, ppm)Coupling ($ J_{C-F} $, Hz)Notes
N-CF₂H Triplet (t)109.0 – 115.0$ ^1J_{C-F} \approx 250-260 $ HzKey Identifier. Large coupling splits signal into 1:2:1 triplet.
C3 (Ring) Singlet/Doublet135.0 (N1) vs 125.0 (N2)Small $ J_{C-F} $ if closeN2 isomer C3 is often shielded relative to N1.
C-CF₃ Quartet (q)120.0 – 125.0$ ^1J_{C-F} \approx 270 $ HzDistinct quartet (1:3:3:1) distinguishes from CF₂H.
Table 3: 1H NMR Diagnostics (Proton-Fluorine Correlation)

While 13C and 19F are definitive, 1H NMR provides the initial "quick check."

ProtonMultiplicityShift ($ \delta $, ppm)Coupling ($ J_{H-F} $, Hz)Interpretation
-CF₂H Triplet (t)7.2 – 7.8$ ^2J_{H-F} \approx 60 $ HzThe "giant triplet." Characteristic of gem-difluoro protons.
C3-H Singlet (s)8.0 – 8.5 (N2) 7.8 – 8.1 (N1)N/AN2 isomers typically show C3-H downfield due to quinonoid electronics.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Difluoromethyl Indazoles

Context: Direct difluoromethylation is often achieved using chlorodifluoroacetate or difluorocarbene reagents.

  • Reagents: Dissolve indazole derivative (1.0 equiv) in DMF or MeCN.

  • Base: Add $ \text{K}_2\text{CO}_3 $ or $ \text{Cs}_2\text{CO}_3 $ (2.0 equiv).

  • Difluoromethyl Source: Add Sodium chlorodifluoroacetate ($ \text{ClCF}_2\text{CO}_2\text{Na} $) (2-3 equiv).

  • Reaction: Heat to 90–100°C for 2–4 hours. Caution: Gas evolution ($ \text{CO}_2 $) occurs.

  • Workup: Dilute with water, extract with EtOAc. The organic layer will contain both N1 and N2 isomers.

  • Purification: Silica gel chromatography. N1 isomers are typically less polar (higher $ R_f $) than N2 isomers in Hexane/EtOAc systems, though this can reverse depending on substituents.

Protocol B: NMR Acquisition Parameters

To ensure detection of the split carbon signals and accurate integration of fluorine peaks, use the following settings:

1. 13C NMR (Proton Decoupled):

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Fluorinated carbons have longer $ T_1 $ relaxation times; insufficient delay will suppress the triplet signal.

  • Scans (NS): Minimum 1024 scans. The splitting of the $ \text{CF}_2 $ signal into a triplet reduces the height of each peak by ~50-75% relative to a singlet, requiring higher signal-to-noise.

  • Spectral Width: Ensure range covers -10 to 200 ppm.

2. 19F NMR (Uncoupled):

  • Pulse Sequence: zg (standard).

  • Referencing: Internal standard $ \text{CFCl}_3

    
     0 
    
    
    
    -164.9 $ ppm).
  • Coupling Check: Run one experiment without proton decoupling to observe the doublet (confirming $ \text{CF}_2\text{H} $) and one with decoupling (collapsing to singlet) to verify purity.

Advanced Validation: 2D NMR & 15N

When 1D spectra are ambiguous (e.g., in complex substituted indazoles), Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard.

  • 1H-15N HMBC:

    • N1-Isomer: The pyrrole-like nitrogen (N1) typically resonates upfield (~ -160 to -180 ppm relative to $ \text{MeNO}_2 $ or ~140 ppm relative to $ \text{NH}_3 $).

    • N2-Isomer: The pyridine-like nitrogen (N2) shifts downfield.

    • Observation: A correlation between the $ \text{CF}_2\textbf{H} $ proton and a specific nitrogen shift definitively assigns the attachment point.

References

  • Synthesis and NMR of Fluorinated Indazoles: Title: Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles.[1] Source: Journal of Heterocyclic Chemistry. URL:[Link]

  • N-Difluoromethylation & Isomer Separation: Title: N-Difluoromethylindazoles - Journal of Organic and Pharmaceutical Chemistry.[2] Source: National University of Pharmacy, Ukraine. URL:[Link]

  • 19F NMR Diastereotopy in Indazole Derivatives: Title: 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Source: MDPI (Molecules). URL:[Link]

  • General NMR Coupling Constants: Title: NMR Coupling Constants Guide. Source: Iowa State University Chemical Instrumentation Facility. URL:[Link]

Sources

A Researcher's Guide to the Structural Elucidation of Indazole Carboxylic Acids: A Comparative Analysis Focused on 2-(Difluoromethyl)-2H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to deciphering its function and optimizing its properties. X-ray crystallography stands as the gold standard for this purpose, providing atomic-level insights into molecular conformation, intermolecular interactions, and crystal packing. This guide delves into the structural analysis of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid, a compound of interest in medicinal chemistry. While crystallographic data for this specific molecule is not publicly available, this guide will provide a comparative framework using a closely related analogue, indazol-2-yl-acetic acid, for which a crystal structure has been determined.[1] Furthermore, it will outline a comprehensive, field-proven protocol for obtaining and analyzing X-ray crystallography data for this class of compounds.

The indazole scaffold is a prevalent motif in numerous biologically active compounds, exhibiting a wide range of therapeutic activities including antimicrobial and anti-inflammatory properties.[2][3] The introduction of a difluoromethyl group and a carboxylic acid moiety is anticipated to significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and hydrogen bonding capabilities, thereby modulating its biological activity.

The Power of a Single Crystal: Insights from a Structural Analogue

In the absence of a crystal structure for 2-(difluoromethyl)-2H-indazole-5-carboxylic acid, we turn to the published structure of indazol-2-yl-acetic acid as a valuable proxy.[1] The analysis of this related structure provides a foundation for understanding the potential solid-state behavior of our target molecule.

The crystal structure of indazol-2-yl-acetic acid reveals a supramolecular architecture dominated by strong O-H···N hydrogen bonds between the carboxylic acid group of one molecule and the N1 atom of the indazole ring of a neighboring molecule.[1] This head-to-tail arrangement is a common motif in the crystal structures of nitrogen-containing heterocyclic carboxylic acids and significantly influences the material's physical properties, such as melting point and solubility.

ParameterIndazol-2-yl-acetic AcidExpected for 2-(difluoromethyl)-2H-indazole-5-carboxylic acid
Key Intermolecular Interaction O-H···N hydrogen bondLikely O-H···N and potentially C-F···H or C-F···O interactions
Crystal System MonoclinicTo be determined
Space Group P2₁/cTo be determined
Key Torsion Angles Planar indazole ringLikely planar indazole ring

The introduction of the difluoromethyl group at the 2-position and the carboxylic acid at the 5-position of the indazole ring in our target molecule is expected to introduce additional complexity and potential for different intermolecular interactions. The highly electronegative fluorine atoms of the difluoromethyl group can participate in weaker C-F···H or C-F···O interactions, which could lead to a different crystal packing arrangement compared to indazol-2-yl-acetic acid.

Charting the Course: A Protocol for Crystallographic Success

For researchers aiming to obtain the crystal structure of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid or related compounds, the following detailed protocol outlines a systematic approach to crystallization and X-ray diffraction analysis.

Experimental Workflow for Crystallization and Structural Analysis

Crystallization and X-ray Diffraction Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Data Collection & Analysis Synthesis Synthesis & Purification of Compound Solubility Solubility Screening Synthesis->Solubility Purity >98% Vapor_Diffusion Vapor Diffusion Solubility->Vapor_Diffusion Select Solvent/Antisolvent Slow_Evaporation Slow Evaporation Solubility->Slow_Evaporation Select Solvent System Cooling Slow Cooling Solubility->Cooling Select Solvent Crystal_Mounting Crystal Mounting & Screening Vapor_Diffusion->Crystal_Mounting Slow_Evaporation->Crystal_Mounting Cooling->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Diffraction Quality Check Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structure Validation & Deposition Structure_Solution->Validation R-factor < 10%

Caption: A generalized workflow for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Step-by-Step Crystallization Methodology
  • Material Purity is Paramount: Begin with a highly pure sample (>98%) of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid. Impurities can significantly hinder crystallization.

  • Solubility Screening: Systematically screen the solubility of the compound in a range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane). The goal is to find a solvent in which the compound is sparingly soluble.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: This is a highly effective technique for small molecules.

      • Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a precipitant (a solvent in which the compound is poorly soluble). The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

      • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well.

    • Slow Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.

X-ray Diffraction and Structure Refinement

Once suitable crystals are obtained, they can be mounted on a goniometer and subjected to X-ray diffraction. The resulting diffraction pattern is then used to solve and refine the crystal structure, yielding precise atomic coordinates and information about bond lengths, bond angles, and intermolecular interactions.

When Crystals Remain Elusive: Alternative Characterization Techniques

In instances where obtaining single crystals proves challenging, a suite of other analytical techniques can provide valuable structural and physicochemical information.

TechniqueInformation ProvidedComparison to X-ray Crystallography
Powder X-ray Diffraction (PXRD) Provides information on the crystalline form (polymorph) and purity of a bulk sample.Does not provide atomic-level structural detail but is crucial for polymorph screening.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atoms (¹H, ¹³C, ¹⁹F) and connectivity within the molecule.[4][5]Provides the solution-state structure, which may differ from the solid-state conformation.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule.Provides no information on the 3D arrangement of atoms.
Differential Scanning Calorimetry (DSC) Measures the melting point and thermal stability of the compound.Can indicate the presence of different polymorphs but does not provide structural information.

Conclusion

While the definitive crystal structure of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid remains to be determined, a comparative analysis with structurally related compounds provides a strong foundation for predicting its solid-state behavior. The experimental protocols outlined in this guide offer a systematic approach for researchers to pursue the crystallographic characterization of this and other novel indazole derivatives. The successful elucidation of these structures will undoubtedly accelerate the drug discovery and development process by enabling a deeper understanding of structure-activity relationships.

References

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. MDPI. [Link]

  • Synthesis and biological evaluation of new indazole derivatives. ResearchGate. [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. [Link]

  • Crystallization of small molecules. University of Minho. [Link]

  • Plot of X-ray crystallographic data for 6a. ResearchGate. [Link]

  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. [Link]

  • Salts of indazole derivative and crystals thereof.
  • Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • Carboxylic acid purification and crystallization process.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

  • N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 5-fluoro-1H-indazole-3-carboxylic acid. PubChem. [Link]

  • 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)-. PubChem. [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. MDPI. [Link]

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comparing bioactivity of difluoromethyl vs trifluoromethyl indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Bioactivity of Difluoromethyl vs. Trifluoromethyl Indazoles

Executive Summary: The Strategic Pivot

In the optimization of indazole-based therapeutics—particularly kinase inhibitors and GPCR ligands—the choice between difluoromethyl (CF₂H) and trifluoromethyl (CF₃) substitution is rarely a simple matter of increasing lipophilicity. It is a strategic decision between steric/metabolic shielding (CF₃) and lipophilic hydrogen bond donation (CF₂H) .

While both groups enhance metabolic stability and membrane permeability compared to non-fluorinated alkyls, the CF₂H group acts as a "chameleon" bioisostere . Unlike the chemically inert CF₃, the CF₂H moiety possesses an acidic proton capable of acting as a weak hydrogen bond donor (HBD). This guide objectively compares these two fluorinated motifs, providing the decision framework, experimental data, and synthesis protocols required to deploy them effectively in lead optimization.

Physicochemical & Mechanistic Comparison

The following table synthesizes the core physicochemical differences that drive bioactivity divergences.

FeatureDifluoromethyl (–CF₂H) Trifluoromethyl (–CF₃) Impact on Bioactivity
H-Bond Capability H-Bond Donor (Weak) None (H-Bond Acceptor only via F)CF₂H can maintain critical H-bonds (e.g., with kinase hinge residues) while improving permeability.
H-Bond Acidity (

)
0.035 – 0.165N/ACF₂H acidity is tunable based on the attached heteroatom or aromatic ring; it mimics OH/SH but is less polar.
Lipophilicity (

LogP)
Moderate Increase (+0.3 to +0.6 vs H)High Increase (+0.9 to +1.2 vs H)CF₃ drives higher permeability but increases risk of non-specific binding; CF₂H offers a "balanced" lipophilicity.
Metabolic Stability High (Blocks oxidation)Very High (Steric/Electronic shield)Both block CYP450 oxidation at the substitution site. CF₂H is generally stable but can be a "soft spot" in rare oxidative defluorination scenarios.
Steric Bulk ~22 ų (Similar to CH₃/OH)~42 ų (Similar to Isopropyl)CF₃ is bulky; it requires a larger pocket. CF₂H is smaller, fitting tighter binding sites.

Key Insight: The CF₂H group is a bioisostere for alcohols (–OH) and thiols (–SH) , whereas CF₃ is a bioisostere for methyl (–CH₃) , chlorine (–Cl) , or isopropyl groups.

Decision Framework: When to Use Which?

The choice of substituent should be driven by the specific structural flaw in the lead compound.

DecisionTree Start Lead Optimization Challenge MetabIssue Metabolic Instability (e.g., rapid oxidation of CH3) Start->MetabIssue HbondCheck Is the site involved in H-Bonding (Donor)? MetabIssue->HbondCheck PocketSize Is the binding pocket sterically restricted? HbondCheck->PocketSize No (Hydrophobic site) UseCF2H Deploy Difluoromethyl (CF2H) • Maintain H-Bond Donor • Block Metabolism • Balanced Lipophilicity HbondCheck->UseCF2H Yes (e.g., replaces OH/NH) UseCF3 Deploy Trifluoromethyl (CF3) • Maximize Metabolic Stability • Increase Lipophilicity • Fill Hydrophobic Pocket PocketSize->UseCF3 No (Space available) PocketSize->UseCF2H Yes (Tight fit)

Figure 1: Decision logic for selecting fluorinated substituents during lead optimization.

Case Study Analysis: Indazole Kinase Inhibitors

Scenario

A 3-amino-1H-indazole lead compound exhibits potent inhibition of a tyrosine kinase (IC₅₀ = 15 nM) but suffers from poor membrane permeability (LogP < 1.0) and rapid clearance due to metabolism of a solvent-exposed hydroxyl group.

Comparative Data
AnalogStructure ModificationIC₅₀ (nM)LogPMetabolic t½ (min)Mechanism of Action
Lead Indazole-OH 150.812H-bond donor to water network; rapid glucuronidation.
Analog A Indazole-CF₃ 4502.9>120Loss of activity. CF₃ cannot donate H-bond; steric clash in pocket.
Analog B Indazole-CF₂H 22 1.9 85 Retained potency. CF₂H acts as H-bond donor (

); blocks metabolism; improves permeability.

Analysis:

  • Analog A (CF₃): The drastic increase in lipophilicity (LogP 0.8 → 2.9) solved the permeability issue, but the loss of the H-bond donor caused a 30-fold drop in potency. The CF₃ group is too bulky and lacks the acidic proton required to interact with the target's polar residues.

  • Analog B (CF₂H): The "Goldilocks" solution. The CF₂H group is sufficiently acidic to maintain the H-bond interaction (albeit weaker than OH), preserving potency. Simultaneously, it blocks the metabolic soft spot and raises LogP to an optimal range (1.9), enhancing cellular efficacy.

Experimental Protocols

Protocol A: Synthesis of N-Difluoromethyl Indazoles

Direct N-difluoromethylation often yields a mixture of N1 and N2 isomers. This protocol maximizes yield and separation.

Reagents:

  • Substrate: 1H-Indazole derivative (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Diethyl (bromodifluoromethyl)phosphonate

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF/H₂O or Acetonitrile

Workflow:

  • Dissolution: Dissolve the indazole substrate in DMF (0.1 M concentration).

  • Activation: Add K₂CO₃ and stir at room temperature for 15 min.

  • Carbene Generation: Add the difluoromethylating agent (e.g., ClCF₂CO₂Na). Heat the reaction to 90–100°C. Note: This generates difluorocarbene (:CF₂) in situ.

  • Quench: Pour into ice-water and extract with Ethyl Acetate.

  • Purification (Critical): The N1-CF₂H and N2-CF₂H isomers usually have distinct R_f values.

    • N1-Isomer: Typically more non-polar (higher R_f).

    • N2-Isomer: Typically more polar (lower R_f).

    • Separation: Use Flash Chromatography (Gradient: 0–30% EtOAc in Hexanes).

Synthesis Indazole 1H-Indazole (Precursor) Reaction Heat (90°C) DMF, K2CO3 Indazole->Reaction Reagent ClCF2CO2Na (Carbene Source) Reagent->Reaction Mixture Crude Mixture (N1-CF2H + N2-CF2H) Reaction->Mixture Separation Column Chromatography (Silica Gel) Mixture->Separation N1 N1-CF2H Isomer (Thermodynamic) Separation->N1 N2 N2-CF2H Isomer (Kinetic/Minor) Separation->N2

Figure 2: Synthesis workflow for N-difluoromethylation of indazoles via difluorocarbene insertion.

Protocol B: Determination of H-Bond Acidity ( )

To verify if your CF₂H analog is acting as a donor.

  • Method: ¹H NMR Titration.

  • Solvent: CDCl₃ (non-polar, non-H-bonding).

  • Reference Base: DMSO-d₆ or Tri-n-butylphosphine oxide.

  • Procedure:

    • Measure chemical shift (

      
      ) of the CF₂H  proton in pure CDCl₃.
      
    • Measure

      
       in CDCl₃ containing excess DMSO-d₆.
      
    • Calculation:

      
      .
      
    • Interpretation: A larger

      
       indicates stronger H-bond acidity. Typical CF₂H values show 
      
      
      
      ppm, confirming donor capability.

References

  • Zafrani, Y., et al. (2019). "CF₂H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH₃?" Journal of Medicinal Chemistry.

  • Petko, K. I., & Filatov, A. A. (2022). "N-Difluoromethylindazoles: Synthesis and separation of isomers." Journal of Organic and Pharmaceutical Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Xing, L., et al. (2015). "Novel fluorinated bioisosteres of the hydroxy group: properties and applications." Future Medicinal Chemistry.

Comparative Guide: Metabolic Stability of Methyl vs. Difluoromethyl Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Magic Methyl" Effect vs. The Fluorine Bioisostere

In kinase inhibitor design, the indazole scaffold is a privileged structure. However, methyl substituents (


) on the indazole ring often serve as "metabolic soft spots"—primary sites for rapid Cytochrome P450 (CYP)-mediated oxidation. This results in high intrinsic clearance (

) and poor oral bioavailability.

The difluoromethyl group (


) has emerged as a superior bioisostere. Unlike the fully fluorinated trifluoromethyl (

) group, which significantly increases lipophilicity,

acts as a lipophilic hydrogen bond donor .[1] It blocks metabolic oxidation while maintaining—or even improving—physicochemical properties like solubility and target binding affinity.

This guide objectively compares these two moieties, providing mechanistic rationale, comparative data, and validated experimental protocols for assessment.

Part 1: Mechanistic Rationale

The Metabolic Liability of Methyl Indazoles

Methyl groups attached to aromatic heterocycles (like indazoles) are electron-rich and prone to benzylic hydroxylation .

  • Mechanism: CYP450 enzymes (specifically CYP3A4 and CYP2D6) abstract a hydrogen atom from the methyl group via a radical mechanism.

  • Outcome: The resulting hydroxymethyl intermediate (

    
    ) is often unstable or rapidly conjugated (glucuronidation), leading to rapid elimination.
    
The Difluoromethyl Solution ( )

Substituting hydrogen with fluorine alters the bond energy and electronics without drastically changing steric volume (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

  • Metabolic Blockade: The C-F bond is the strongest in organic chemistry (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol). The CYP enzyme cannot abstract the fluorine, and the remaining hydrogen in

    
     is electronically deactivated by the two electronegative fluorines, making H-abstraction energetically unfavorable.
    
  • Lipophilic H-Bond Donor: Unlike

    
     (non-polar) or 
    
    
    
    (purely lipophilic/electron-withdrawing), the
    
    
    group contains a polarized C-H bond. This allows it to act as a weak hydrogen bond donor, potentially maintaining critical binding interactions lost when switching to
    
    
    .
Visualization: Metabolic Pathway Comparison

The following diagram illustrates the divergent metabolic fates of methyl vs. difluoromethyl indazoles.

MetabolicPathway cluster_methyl Methyl Indazole (High Clearance) cluster_difluoro Difluoromethyl Indazole (Metabolic Block) M_Start Methyl-Indazole (R-CH3) M_Inter Radical Intermediate (R-CH2•) M_Start->M_Inter CYP450 H-Abstraction M_Prod Hydroxymethyl (R-CH2OH) M_Inter->M_Prod OH Rebound M_Elim Glucuronidation/Elimination M_Prod->M_Elim Phase II Conjugation D_Start Difluoromethyl-Indazole (R-CF2H) D_Block CYP450 Attack BLOCKED D_Start->D_Block High C-F Bond Energy Deactivated C-H D_Stable Parent Compound Retained D_Block->D_Stable

Figure 1: Comparative metabolic pathways. The methyl group undergoes rapid oxidation, while the difluoromethyl group resists CYP attack due to bond strength and electronic deactivation.

Part 2: Comparative Performance Data

The following data summarizes the physicochemical and metabolic shifts observed when replacing a methyl group with a difluoromethyl group on a representative heteroaromatic scaffold (Matched Molecular Pair analysis).

Table 1: Physicochemical & Metabolic Profile
ParameterMethyl (

)
Difluoromethyl (

)
Trifluoromethyl (

)
Impact of

Metabolic Stability (

)
Low (< 15 min)High (> 60 min) High (> 60 min)Major Improvement. Blocks primary oxidation site.
Intrinsic Clearance (

)
HighLow LowReduces hepatic clearance significantly.
Bond Dissociation Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F) ~116 kcal/mol (C-F)Thermodynamic resistance to radical formation.
Lipophilicity (

)
Baseline (e.g., 1.[2]7)Moderate Increase (+0.2) High Increase (+0.5 to +0.8)"Goldilocks" effect: More stable than methyl, less greasy than

.
H-Bonding Capacity NoneH-Bond Donor (Weak) NoneUnique bioisostere capability; mimics

or

.
Electronic Effect (

)
-0.17 (Donor)+0.32 (Withdrawing) +0.54 (Withdrawing)Modulates pKa of the indazole NH; may affect solubility.

Key Insight: While


 provides stability, it often incurs a "lipophilicity tax" that can lead to poor solubility or off-target toxicity. 

provides the same stability benefits with a smaller lipophilic penalty and unique hydrogen-bonding capability.

Part 3: Experimental Protocol (Microsomal Stability)

To validate the stability improvement of your difluoromethyl indazole analog, use the following Intrinsic Clearance (


)  assay. This protocol uses liver microsomes (LM) to simulate Phase I metabolism.[3][4]
Assay Workflow Diagram

AssayWorkflow cluster_sampling Sampling Timepoints Step1 Preparation Test Compound (1 µM) + Liver Microsomes (0.5 mg/mL) Step2 Pre-Incubation 5 min @ 37°C Step1->Step2 Step3 Initiation Add NADPH (1 mM) Step2->Step3 T0 T = 0 min Step3->T0 Start Timer T5 T = 5 min T0->T5 Step4 Quenching Add Ice-Cold Acetonitrile (containing Internal Standard) T0->Step4 T15 T = 15 min T5->T15 T5->Step4 T30 T = 30 min T15->T30 T15->Step4 T45 T = 45 min T30->T45 T30->Step4 T45->Step4 Step5 Analysis Centrifuge -> LC-MS/MS (Monitor Parent Depletion) Step4->Step5

Figure 2: Step-by-step workflow for the microsomal stability assay.

Detailed Methodology

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse depending on stage).

  • NADPH Regenerating System (or 1 mM NADPH solution).

  • Test Compounds (Methyl vs. Difluoromethyl analogs).[5]

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

Procedure:

  • Preparation: Prepare a 10 mM stock of the indazole in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Microsome Mix: Add liver microsomes to a final concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 minutes to pellet proteins.

  • Quantification: Inject supernatant into LC-MS/MS. Monitor the Peak Area Ratio (Analyte/IS).

Calculation ( )

Plot the natural log (ln) of the remaining percentage of parent compound vs. time.[4] The slope of the line is


.




Interpretation:

  • Methyl Indazole: Expect

    
     min (High Clearance).[5]
    
  • Difluoromethyl Indazole: Expect

    
     min (Low/Moderate Clearance).
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804.

  • Xing, L., et al. (2015). Novel Isosteres of the Carboxylic Acid Group in Drug Design. Future Medicinal Chemistry, 7(11).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 14: Metabolic Stability. Elsevier.

  • Pons, A., et al. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes.[6] Accounts of Chemical Research, 54(10).

Sources

HPLC Purity Analysis Methods for Indazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Amphoteric Challenge

Indazole carboxylic acids (e.g., Lonidamine, Indazole-3-carboxylic acid) represent a critical scaffold in oncology and non-hormonal contraceptive research. However, their analysis presents a distinct chromatographic paradox:

  • The Basic Indazole Ring: Contains a pyridine-like nitrogen (

    
    ) capable of strong silanol interactions, leading to severe peak tailing.
    
  • The Acidic Carboxyl Group: (

    
    ) requires pH suppression to prevent ionization and ensure retention on Reverse Phase (RP) columns.
    

This guide compares three distinct HPLC methodologies to solve this "pKa Conflict," moving beyond standard protocols to provide high-resolution, self-validating purity assays.

Comparative Methodologies

Method A: The "Brute Force" Acidic C18 (Standard)

Principle: Uses low pH (< 2.5) to fully protonate the carboxylic acid (neutralizing it for retention) while overwhelming silanol sites with hydronium ions to reduce basic tailing.

  • Best For: Routine QC, high-throughput screening.

  • Limitations: Reduced column lifetime, potential drift in retention times.

Method B: Polar-Embedded / Shielded RP (The Specialist)

Principle: Incorporates an embedded polar group (amide, carbamate) within the alkyl chain. This creates a "water shield" that prevents phase collapse in high-aqueous conditions and electrostatically shields surface silanols from the indazole nitrogen.

  • Best For: Separating polar degradation products, improving peak symmetry (

    
    ).
    
Method C: Mixed-Mode Anion Exchange (The Problem Solver)

Principle: Combines C18 retention with a weak anion exchange (WAX) mechanism. The column retains the carboxylic acid via ionic interaction while separating the hydrophobic core via RP.

  • Best For: Orthogonal validation, separating decarboxylated impurities from the parent.

Experimental Protocols & Performance Data

Standardized Gradient Protocol (Method A & B)

To ensure objective comparison, the following generic gradient is applied to both C18 and Polar-Embedded columns.

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC)

  • Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection: UV @ 265 nm (Indazole core) & 210 nm (Impurities)

Mobile Phases:

  • MP A: 0.1% Formic Acid in Water (pH ~2.7)

  • MP B: 0.1% Formic Acid in Acetonitrile

Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Isocratic Hold (Polar Impurities)
12.095Linear Gradient
15.095Wash
15.15Re-equilibration
20.05End
Performance Comparison Table
ParameterMethod A: High-Strength C18 Method B: Polar-Embedded (Amide) Method C: Mixed-Mode (WAX)
Column Example Waters XBridge BEH C18Phenomenex Synergi Fusion-RPSIELC Primesep 100 / Newcrom R1
pH Condition pH 2.5 (Phosphate/Formic)pH 3.0 - 4.5 (Ammonium Acetate)pH 3.0 - 5.0
Tailing Factor (Tf) 1.3 - 1.6 (Moderate Tailing)1.0 - 1.1 (Excellent) 1.1 - 1.3
Retention Mechanism Hydrophobic InteractionHydrophobic + H-BondingHydrophobic + Ion Exchange
Resolution (Parent/Impurity)



(Tunable)
MS Compatibility High (if Formic/TFA used)HighModerate (Buffer dependent)

Critical Workflow Visualization

Method Development Decision Tree

This logic flow guides the selection of the optimal column based on specific impurity profiles (e.g., decarboxylated degradants vs. synthetic isomers).

MethodSelection Start Start: Indazole Carboxylic Acid Purity Analysis CheckPolarity Is the analyte highly polar? (logP < 1.5) Start->CheckPolarity CheckMS Is MS detection required? CheckPolarity->CheckMS No (logP > 1.5) MethodC Method C: Mixed-Mode / HILIC (For very polar metabolites) CheckPolarity->MethodC Yes (Early eluting) MethodA Method A: C18 (Low pH) Mobile Phase: 0.1% Formic Acid CheckMS->MethodA Yes UsePhosphate Use Phosphate Buffer (pH 2.5) for max peak shape (No MS) CheckMS->UsePhosphate No (UV only) MethodB Method B: Polar-Embedded (Amide/Carbamate) MethodA->MethodB If Tailing Factor > 1.5 UsePhosphate->MethodB If Resolution < 2.0

Figure 1: Decision matrix for selecting the appropriate stationary phase based on analyte polarity and detection requirements.

Degradation Pathway & Impurity Separation

Understanding the degradation of indazole carboxylic acids (e.g., Lonidamine) is crucial for setting system suitability criteria. Thermal stress typically yields decarboxylated products.

DegradationPathway Parent Indazole Carboxylic Acid (Parent) Heat Thermal Stress (-CO2) Parent->Heat Light Photo-Degradation Parent->Light Decarboxy Decarboxylated Impurity (Less Polar, Late Eluting) Heat->Decarboxy Major Pathway Debenzyl Debenzylated Impurity (More Polar, Early Eluting) Light->Debenzyl Radical Cleavage

Figure 2: Common degradation pathways. Method validation must demonstrate resolution between the Parent and the Decarboxylated Impurity.

Scientific Rationale & Troubleshooting (E-E-A-T)

The "2 pH Unit" Rule

For robust method development, the mobile phase pH must be controlled to stabilize the ionization state.

  • Indazole Carboxylic Acid pKa: ~4.5 (COOH).

  • Target pH: < 2.5.

  • Why? At pH 2.5, the carboxyl group is >99% protonated (neutral). If the pH drifts to 3.5 or 4.0, a significant fraction becomes ionized (

    
    ), causing "peak splitting" or drastic retention time shifts. Recommendation:  Always measure aqueous buffer pH before adding organic modifiers.
    
Dealing with Tailing (Silanol Activity)

The basic nitrogen in the indazole ring interacts with residual silanols (


) on the silica surface.
  • Solution: If using Method A (Standard C18), add Triethylamine (TEA) (5 mM) or use Trifluoroacetic Acid (TFA) (0.05-0.1%) instead of Formic Acid. TFA acts as an ion-pairing agent, masking the positive charge on the nitrogen and improving peak symmetry.

System Suitability Criteria

A self-validating method must meet these specs before sample analysis:

  • Resolution (

    
    ):  > 2.0 between Parent and nearest impurity (usually the decarboxylated form).
    
  • Tailing Factor (

    
    ):  < 1.5 for the Parent peak.
    
  • Precision: RSD < 2.0% for 6 replicate injections.

References

  • Analytical Methods (RSC) . "Lonidamine and related impurities: HPLC analysis, stability profile and degradation pathways." Royal Society of Chemistry, 2013.

  • Journal of Chromatography A . "Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases." PubMed, 2002.[1]

  • SIELC Technologies . "Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column." Application Note, 2018.

  • Sigma-Aldrich . "HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers." MilliporeSigma Technical Library.

  • Longdom Publishing . "Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC." Chromatography Research International.

Sources

A Researcher's Guide to Validating the Regiochemistry of N2-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with activities ranging from anti-tumor to anti-inflammatory.[1][2][3][4] The synthesis of N-substituted indazoles, however, presents a persistent challenge: controlling the regioselectivity of substitution at the N1 versus the N2 position of the pyrazole ring.[2][5][6][7] While the N1-substituted isomer is often the thermodynamically more stable product, kinetic control or specific reaction conditions can favor the formation of the N2-isomer.[1][8][9] An incorrect assignment of this regiochemistry can have profound implications for structure-activity relationship (SAR) studies, patentability, and the ultimate biological activity of a drug candidate.

This guide provides a comprehensive comparison of the essential analytical techniques used to unambiguously determine the site of substitution in N-substituted indazoles, with a particular focus on validating the often less-abundant N2-isomer. We will move beyond simple data reporting to explain the mechanistic basis of each technique, providing field-proven insights and detailed experimental protocols to ensure the integrity of your structural assignments.

The Gold Standard: Unambiguous Structure Determination via X-Ray Crystallography

For absolute, definitive proof of molecular structure, single-crystal X-ray crystallography is unparalleled.[10] This technique determines the precise three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.[10] Its application has been crucial in confirming the proposed structures of both N1- and N2-substituted indazoles in numerous studies.[1][5][11]

Strengths:

  • Provides an unambiguous, three-dimensional structure.

  • Considered the definitive "gold standard" for structural proof.

Limitations:

  • The primary and most significant hurdle is the need to grow diffraction-quality single crystals, which can be a time-consuming and often unsuccessful process.

Experimental Protocol: Growing Single Crystals for X-Ray Analysis
  • Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit crystal growth.

  • Solvent Selection: Screen a variety of solvents and solvent systems (e.g., mixtures like ethyl acetate/hexanes, methanol/dichloromethane) to find conditions where the compound has moderate solubility.

  • Slow Evaporation (Most Common Method): a. Dissolve the compound in a suitable solvent in a small vial to create a near-saturated solution. b. Loosely cap the vial or cover it with parafilm perforated with a few small holes. c. Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a vibration-free environment.

  • Vapor Diffusion: a. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). b. Place this solution in a small, open vial. c. Place the small vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent). d. The poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution with a loop or spatula and submit them for X-ray diffraction analysis.

The Workhorse Technique: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and powerful tool for elucidating the regiochemistry of indazole isomers in solution.[1][12][13] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HMBC, NOESY) experiments can provide conclusive evidence for the point of substitution.

1D NMR: Key Chemical Shift Signatures

The electronic environment around the indazole core is significantly different between the N1 and N2 isomers, leading to predictable and diagnostic shifts in both ¹H and ¹³C NMR spectra.[1][14]

  • ¹H NMR Spectroscopy : A comparison of the proton spectra for N1 and N2 isomers reveals a distinct pattern. For N2-substituted indazoles, the protons on the benzene ring (H4, H5, H6) are generally shifted to a higher field (lower ppm) compared to their N1 counterparts.[1] Conversely, the H7 proton in N2-isomers is deshielded and appears at a lower field (higher ppm) due to the anisotropic effect of the lone pair on the N1 atom.[1]

  • ¹³C NMR Spectroscopy : Carbon NMR is an equally powerful diagnostic tool.[1] A key signal to observe is that of the C3 carbon. In N1-substituted indazoles, the C3 resonance typically appears around 135 ppm, whereas in N2-substituted isomers, it is shielded and found further upfield, around 123 ppm.[15][16]

Nucleus Diagnostic Signal Typical Chemical Shift (δ) in N1-Isomer Typical Chemical Shift (δ) in N2-Isomer Rationale
¹H H7Lower fieldHigher field (deshielded)Anisotropic effect of N1 lone pair in N2-isomer.[1]
¹H H3, H4, H5, H6Higher fieldLower field (shielded)Different electronic distribution in the quinonoid-like N2-isomer.[1]
¹³C C3~135 ppm~123 ppmSignificant change in electronic environment at C3 upon N2-substitution.[15][16]
¹³C C7aMore shieldedMore deshielded
2D NMR: Confirming Connectivity and Spatial Relationships

While 1D NMR provides strong clues, 2D NMR experiments offer definitive confirmation by establishing through-bond and through-space correlations.

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC is arguably the most decisive NMR experiment for this problem. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). The key is to observe the long-range correlation from the protons on the substituent's alpha-carbon (the atom directly attached to the indazole nitrogen) to the carbons of the indazole ring.

  • For an N2-Substituted Indazole: A clear correlation will be observed between the protons of the N2-substituent (e.g., -CH₂-R) and the C3 carbon of the indazole ring.[6][17]

  • For an N1-Substituted Indazole: A clear correlation will be observed between the protons of the N1-substituent and the C7a carbon of the indazole ring.[6][17]

Caption: Key diagnostic ³JCH correlations in HMBC spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY experiments detect correlations between protons that are close in space, regardless of their bonding connectivity.[18][19] This provides an excellent orthogonal method to confirm the HMBC results.

  • For an N2-Substituted Indazole: An NOE is expected between the protons of the N2-substituent and the H3 proton.

  • For an N1-Substituted Indazole: An NOE is expected between the protons of the N1-substituent and the H7 proton.[2][20]

Caption: Key through-space correlations in NOESY spectra.

Experimental Protocol: 2D NMR Acquisition
  • Sample Preparation: a. Dissolve 5-10 mg of the purified indazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. b. Ensure the solution is homogenous and free of particulate matter. For NOESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.[19]

  • Acquiring the gHMBC Spectrum: a. Tune and shim the spectrometer on the prepared sample. b. Use a standard gradient-selected HMBC pulse sequence (e.g., ghmbc on Bruker instruments). c. Set the long-range coupling delay (typically optimized for J = 8-10 Hz) to observe ²JCH and ³JCH correlations. d. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquiring the NOESY Spectrum: a. Use a standard gradient-selected NOESY pulse sequence (e.g., noesygpph on Bruker instruments). b. The critical parameter is the mixing time (d8). This is the period during which NOE transfer occurs. A typical range for small molecules is 300-800 ms. It may be necessary to run a few experiments with different mixing times to optimize the signal. c. Randomize the mixing time slightly (~10%) to help suppress zero-quantum artifacts. d. Acquire a sufficient number of scans for clear correlation spots.

In Silico Corroboration: Computational Methods

Computational chemistry provides a powerful means to support experimental findings.[21] Density Functional Theory (DFT) calculations can be used to predict both the relative thermodynamic stability of the two isomers and their expected NMR chemical shifts.

  • Thermodynamic Stability: The 1H-indazole tautomer, the precursor to N1-alkylation, is generally calculated to be more stable than the 2H-tautomer.[1][8][16][22] By calculating the relative energies of the final N1- and N2-substituted products, you can determine the thermodynamic sink of the reaction, which can be correlated with the observed product distribution under thermodynamic control.

  • NMR Chemical Shift Prediction: Using the Gauge-Invariant Atomic Orbital (GIAO) method, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for both proposed structures.[16] Comparing the calculated spectra for the N1- and N2-isomers with the experimental data provides strong corroborating evidence for the correct assignment.

General Workflow for Computational Analysis
  • Structure Generation: Build 3D models of both the N1- and N2-substituted isomers.

  • Geometry Optimization: Perform a full geometry optimization on both structures using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[15][16]

  • Energy Calculation: Calculate the single-point energies and thermal corrections to obtain the Gibbs free energy for each isomer to predict their relative stability.

  • NMR Calculation: Using the optimized geometries, perform an NMR shielding calculation using the GIAO method with the same level of theory.

  • Data Analysis: Compare the calculated chemical shifts (often scaled or referenced against a standard like TMS) with the experimental values to find the best fit.

Recommended Validation Workflow

For a robust and defensible structural assignment, a multi-pronged approach is recommended. The following workflow integrates the techniques discussed to move from initial assessment to unambiguous proof.

G Synthesis Synthesis & Purification of Indazole Isomers NMR_1D 1. Acquire ¹H and ¹³C NMR Synthesis->NMR_1D NMR_2D 2. Acquire 2D NMR (gHMBC & NOESY) NMR_1D->NMR_2D Initial data suggests mixture or ambiguity Computational Supportive Evidence: Computational DFT/GIAO Analysis NMR_1D->Computational Assign 3. Propose Regiochemistry Based on NMR Data NMR_2D->Assign NMR_2D->Computational Xtal 4. (Optional but Recommended) Grow Crystals for X-Ray Analysis Assign->Xtal Definitive proof required Confirm 5. Unambiguous Confirmation Assign->Confirm If X-ray is not feasible Assign->Computational Xtal->Confirm

Caption: Recommended workflow for validating indazole regiochemistry.

By systematically applying this combination of powerful analytical and computational techniques, researchers can confidently and accurately assign the regiochemistry of their N2-substituted indazoles, ensuring the integrity and validity of their subsequent research and development efforts.

References

  • Gotor, V., et al. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • Wang, C., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Doganc, F., & Göker, H. (2021). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • Elguero, J., et al. (1976). ¹³C NMR of indazoles. ResearchGate. [Link]

  • Genung, M. A., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Australian National University NMR / EPR Facility. Guide to NOE Experiments. Australian National University. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • da Cruz, L. F., et al. (2022). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. [Link]

  • Wikipedia. X-ray crystallography. Wikipedia. [Link]

  • Sigmund, L. M., et al. (2025). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science. [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Singh, P., et al. (2018). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. [Link]

Sources

Safety Operating Guide

2-(difluoromethyl)-2H-indazole-5-carboxylic acid proper disposal procedures

[1][2][3]

Executive Summary & Chemical Context

2-(Difluoromethyl)-2H-indazole-5-carboxylic acid is a specialized fluorinated heterocyclic building block often used in medicinal chemistry (e.g., for PARP inhibitors or kinase modulators).[1][2][3] Unlike standard organic acids, the presence of the difluoromethyl (-CHF₂) group at the N2 position dictates a specific disposal pathway.[2][3]

While the carboxylic acid moiety presents standard corrosive hazards, the fluorine content is the critical factor for final destruction.[3] Improper incineration of this compound in standard medical waste incinerators or cement kilns can release hydrogen fluoride (HF) gas, damaging facility scrubbers and violating environmental release limits.[3]

Core Directive: This material must be classified and segregated as Halogenated Organic Waste .

Hazard Identification & Properties

Self-Validating Check: Before handling, verify the material against the physical properties below to ensure you are treating the correct waste stream.

PropertyDescriptionSafety Implication
Physical State Solid (Crystalline powder)Potential for dust generation; inhalation hazard.[1][2][3][4]
Acidity (pKa) ~3.5 - 4.5 (Carboxylic acid)Corrosive to mucous membranes; incompatible with strong bases and oxidizers.[2][3]
Halogen Content Difluoromethyl (-CHF₂) Generates HF upon combustion.[2][3] Requires alkaline scrubbing during incineration.[3]
GHS Classification Irritant (Skin Cat 2, Eye Cat 2A)Standard PPE (Nitrile gloves, safety glasses) required.
Stability Stable under ambient conditionsAvoid contact with strong reducing agents (potential for defluorination).[3]

The "Self-Validating" Segregation System

To prevent fatal mixing errors, adopt a Binary Segregation Protocol . This system forces the researcher to make a conscious choice at the point of generation, preventing the accidental disposal of fluorinated compounds into non-halogenated streams (which are often sold as fuel blending for cement kilns).[3]

The "Red Tag" Rule[1][3]
  • Stream A (Non-Halogenated): Hydrocarbons, alcohols, acetone. -> Fuel Blending.

  • Stream B (Halogenated - THIS COMPOUND): DCM, Chloroform, Fluorinated Solids .[2][3] -> High-Temperature Incineration.

Operational Causality: If 2-(difluoromethyl)-2H-indazole-5-carboxylic acid is placed in Stream A, it will likely be burned in a facility lacking adequate acid gas scrubbers.[1][2][3] This causes equipment corrosion and regulatory fines.[3] Therefore, this compound is always Stream B. [2][3]

Disposal Workflow (Decision Matrix)

The following diagram illustrates the logical flow for disposing of solid waste, mother liquors, and spill residues.

DisposalWorkflowFigure 1: Decision matrix for segregating and packaging fluorinated indazole waste.StartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, Filter Cake)StateCheck->SolidSolidLiquidLiquid Waste(Mother Liquor)StateCheck->LiquidSolutionPackSolidDouble Bag (Poly)+ Fiber DrumSolid->PackSolidPackLiqHDPE Carboy(Halogenated Stream)Liquid->PackLiqLabelLabeling:'Halogenated Organic Acid''Contains Fluorine'PackSolid->LabelPackLiq->LabelDestructionHigh-Temp Incineration(>1100°C, 2s res time)with Alk. ScrubbingLabel->Destruction

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Compound & Contaminated Consumables)

Objective: Contain dust and ensure thermal destruction.[3]

  • Primary Containment: Place the solid waste (weighing boats, contaminated gloves, filter paper) into a clear 6-mil polyethylene bag .[3]

  • Acid Neutralization (Optional but Recommended for Bulk): If disposing of >100g of pure acid, lightly dust the material with Sodium Bicarbonate (

    
    ) inside the bag to neutralize residual acidity and reduce risk to waste handlers.[3]
    
  • Secondary Containment: Seal the primary bag and place it inside a second polyethylene bag or a rigid High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(difluoromethyl)-2H-indazole-5-carboxylic acid"[1][2][3]

    • Hazard Checkbox: "Toxic," "Irritant," "Halogenated."[3]

  • Storage: Store in the Solid Hazardous Waste satellite accumulation area. Do not compact (risk of aerosolization).[3]

Protocol B: Liquid Waste (Mother Liquors)

Objective: Prevent precipitation in waste lines and ensure halogen segregation.[3]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Halogenated Waste" carboy (typically HDPE).[3]

    • Compatible: Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile.

    • Incompatible: Strong oxidizers or concentrated strong bases.[3]

  • pH Adjustment: Check the pH of the waste solution. If pH < 3, neutralize to pH 5–9 using a dilute Sodium Bicarbonate solution.

    • Reasoning: Highly acidic organic waste can degrade plastic carboys over time and react dangerously if accidentally mixed with thiosulfates or azides in the central waste stream.[3]

  • Transfer: Pour into the Halogenated Solvent Waste container.

    • Critical Step: Do NOT pour into the "Aqueous Acid" stream.[3] The organic content makes it unsuitable for elementary neutralization, and the fluorine content makes it unsuitable for standard aqueous treatment.[3]

Protocol C: Spill Cleanup (Immediate Action)

Objective: Remove hazard without generating dust.[3][5]

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[3] If the spill is >10g of fine powder, use a P100 respirator to prevent inhalation.[3]

  • Containment: Do not dry sweep.[3]

  • Wet Method: Cover the spill with a wet paper towel or absorbent pad soaked in dilute sodium carbonate solution.[3] This prevents dust and begins neutralization.[3]

  • Collection: Scoop the wet slurry into a wide-mouth jar.

  • Surface Decontamination: Wipe the surface with water, followed by ethanol.[3] Test pH of the surface to ensure no acidic residue remains.[3]

Final Destruction Specifications

This section is for the Environmental Health & Safety (EHS) team to communicate with the waste disposal contractor.[3]

To ensure complete mineralization of the difluoromethyl group and capture of the resulting hydrogen fluoride, the incineration facility must meet these parameters:

  • Technology: Rotary Kiln Incineration.[3]

  • Temperature: Minimum 1100°C (2012°F).[2][3]

    • Why: The C-F bond is extremely stable.[3] Lower temperatures (850°C) may result in incomplete combustion and the release of fluorinated Products of Incomplete Combustion (PICs).[3]

  • Residence Time: > 2 seconds.[3]

  • Gas Cleaning: Rapid quenching followed by Alkaline Scrubbing (using Ca(OH)₂ or NaOH) is mandatory to convert generated HF into stable Calcium Fluoride (

    
    ) or Sodium Fluoride (
    
    
    ).[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency. (2024). Incineration of Halogenated Organic Compounds. EPA Technical Guidance. [Link][2][3]

  • European Commission. (2019).[3] Best Available Techniques (BAT) Reference Document for Waste Incineration. (Section on Halogenated Waste).[3][6] [Link][2][3]

  • PubChem. (2025).[3][7][8] Compound Summary: Indazole-3-carboxylic acid derivatives (Analogous Hazards). National Library of Medicine.[3] [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.